Byzantionoside B
Description
Blumenol C glucoside has been reported in Mallotus metcalfianus, Antidesma membranaceum, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135820-80-3 | |
| Record name | Byzantionoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BYZANTIONOSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Byzantionoside B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byzantionoside B is a naturally occurring megastigmane glycoside, a class of C13-norisoprenoid compounds.[1][2] It has garnered interest in the scientific community due to its potential biological activities, including stimulatory effects on bone formation.[3] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and relevant experimental protocols related to this compound.
Chemical Structure and Properties
This compound is structurally defined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[2][4] The absolute stereochemistry of the compound has been a subject of revision, with the current assignment established through methods including the modified Mosher's method.[2][4] Initially isolated from plants such as Stachys byzantina, it is also known by the synonym Blumenol C glucoside.[5][6]
Key Chemical Identifiers:
-
Molecular Formula: C₁₉H₃₂O₇[7]
-
IUPAC Name: (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one[7]
-
CAS Number: 135820-80-3[7]
-
SMILES: CC1=CC(=O)CC([C@H]1CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C[7]
Quantitative Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
High-Resolution Mass Spectrometry (HR-ESI-TOF-MS)
| Ion | Calculated m/z (for C₁₉H₃₂O₇Na) | Observed m/z |
| [M+Na]⁺ | 395.2040 | 395.2038 |
| Table 1: HR-ESI-TOF-MS data for this compound.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data were recorded in methanol-d₄ (CD₃OD).
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 2 | 128.2 | 5.80 (s) |
| 3 | 201.8 | |
| 4 | 164.7 | |
| 5 | 52.5 | 2.14 (d, 16.8), 2.49 (d, 16.8) |
| 6 | 36.7 | 2.09 (m) |
| 7 | 48.3 | 1.45 (m), 1.93 (m) |
| 8 | 40.9 | 1.55 (m), 1.67 (m) |
| 9 | 77.1 | 3.96 (m) |
| 10 | 20.7 | 1.18 (d, 6.1) |
| 11 | 20.0 | 1.93 (s) |
| 12 | 23.6 | 1.01 (s) |
| 13 | 24.5 | 1.06 (s) |
| 1' | 104.2 | 4.31 (d, 7.8) |
| 2' | 75.1 | 3.20 (dd, 7.8, 9.0) |
| 3' | 78.0 | 3.35 (m) |
| 4' | 71.6 | 3.29 (m) |
| 5' | 77.9 | 3.35 (m) |
| 6' | 62.8 | 3.68 (dd, 5.5, 11.9), 3.86 (m) |
| Table 2: ¹H and ¹³C NMR data for this compound in CD₃OD.[5] |
Experimental Protocols
General Protocol for Isolation and Purification
The following is a representative workflow for the isolation of megastigmane glycosides like this compound from plant material.
-
Extraction: Dried and powdered aerial parts of the plant are macerated with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The glycoside-rich fraction is typically found in the n-butanol layer.
-
Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol-water).
-
Reversed-Phase (RP-18) Chromatography: Fractions containing the compound of interest are further purified on an RP-18 column with a methanol-water gradient.
-
Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation Methodology
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the purified compound.[8]
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[8]
-
Stereochemistry Determination: The relative and absolute stereochemistry is determined using techniques such as Nuclear Overhauser Effect (NOE) experiments, analysis of coupling constants, and chemical derivatization methods like the modified Mosher's ester analysis.[2]
Biological Activity and Signaling Pathway
This compound has been reported to stimulate osteogenic activity in human osteoblast cells.[3] This activity is associated with the upregulation of key markers of bone formation, including alkaline phosphatase (ALP) activity and mineralization. The underlying mechanism is believed to involve the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway, which plays a crucial role in osteoblast differentiation.[3]
Proposed Signaling Pathway for Osteogenic Activity
The diagram below illustrates the proposed signaling cascade initiated by BMP-2, which is believed to be positively modulated by this compound, leading to osteoblast differentiation.
This pathway highlights the activation of Smad proteins upon BMP-2 receptor binding, leading to the nuclear translocation of the p-Smad/Smad4 complex. This complex then acts as a transcription factor, upregulating the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation and the expression of bone-specific genes.[9][10]
References
- 1. Buy this compound | 135820-80-3 [smolecule.com]
- 2. Structural revisions of blumenol C glucoside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:189109-45-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Structural Revisions of Blumenol C Glucoside and this compound [jstage.jst.go.jp]
- 5. scispace.com [scispace.com]
- 6. Phytochemical: this compound [caps.ncbs.res.in]
- 7. This compound | C19H32O7 | CID 14135395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Byzantionoside B: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Byzantionoside B, a naturally occurring C13-nor-isoprenoid glycoside, has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its putative mechanisms of action through relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is exclusively of plant origin, having been identified in several distinct botanical species. The primary reported sources are:
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Stachys byzantina (Lamb's Ear): The aerial parts of this plant are a known source of this compound.[1]
-
Ruellia patula : The leaves of this plant have been found to contain a sulfated derivative of this compound, indicating the presence of the parent compound.[2][3][4]
-
Peumus elongatus : This plant is also cited as a natural source of this compound.[5]
While these are the most prominently cited sources, related megastigmane glycosides are found in a variety of other plants, suggesting that the distribution of this compound may be wider than currently documented.
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant |
| Stachys byzantina | Aerial Parts |
| Ruellia patula | Leaves |
| Peumus elongatus | Not specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a detailed methodology adapted from the isolation of a closely related derivative from Ruellia patula.[2][3]
Experimental Protocol: Isolation from Ruellia patula Leaves
2.1.1. Extraction
-
Drying and Pulverization: Air-dry the fresh leaves of Ruellia patula at room temperature until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Maceration: Macerate the powdered plant material with 70% methanol (MeOH) at room temperature for 72 hours. The solvent-to-solid ratio should be sufficient to ensure thorough extraction (e.g., 10:1 v/w).
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
2.1.2. Fractionation
-
Solvent-Solvent Partitioning: Resuspend the crude methanolic extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
n-Hexane: Partition the aqueous suspension with n-hexane to remove nonpolar compounds such as fats and waxes.
-
Ethyl Acetate (EtOAc): Subsequently, partition the aqueous layer with ethyl acetate to extract compounds of intermediate polarity.
-
n-Butanol (n-BuOH): Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds, including glycosides like this compound.
-
-
Concentration of Fractions: Concentrate each of the solvent fractions (n-hexane, EtOAc, and n-BuOH) to dryness in vacuo. The n-butanol fraction is expected to be enriched with this compound.
2.1.3. Chromatographic Purification
-
Droplet Counter-Current Chromatography (DCCC): Subject the n-butanol fraction to DCCC.
-
Solvent System: A suitable biphasic solvent system, such as chloroform-methanol-water (7:13:8), is used. The lower phase serves as the mobile phase, and the upper phase as the stationary phase.
-
Fraction Collection: Collect fractions of a defined volume and monitor by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest based on TLC analysis and subject them to preparative or semi-preparative HPLC.
-
Column: A reversed-phase column, such as an Octadecylsilyl (ODS) or C18 column, is typically used.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase. The gradient program should be optimized to achieve separation of the target compound.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Final Purification: Collect the peak corresponding to this compound and concentrate it to obtain the purified compound. The purity should be assessed by analytical HPLC and spectroscopic methods.
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: To determine the proton and carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure.
-
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities, including osteogenic, anti-inflammatory, and cytotoxic effects. The underlying molecular mechanisms are areas of active research.
Osteogenic Activity
This compound has been shown to promote bone formation by stimulating osteoblast differentiation.[6] The proposed signaling pathway involves the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) pathway.[6]
Experimental Protocol: Osteoblast Differentiation Assay
-
Cell Culture: Culture human osteoblast-like cells (e.g., MG-63) in a suitable medium (e.g., DMEM with 10% FBS).
-
Treatment: Seed the cells in multi-well plates and treat them with varying concentrations of this compound.
-
Alkaline Phosphatase (ALP) Activity Assay: After a defined incubation period (e.g., 7 days), lyse the cells and measure the ALP activity, a key early marker of osteoblast differentiation.
-
Mineralization Assay: For later-stage differentiation (e.g., 21 days), stain the cells with Alizarin Red S to visualize and quantify calcium deposition, an indicator of mineralization.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of osteogenic marker genes such as BMP-2 and RUNX2.
Anti-inflammatory and Cytotoxic Activities
While specific signaling pathways for the anti-inflammatory and cytotoxic effects of this compound are not yet fully elucidated, the activities of many natural products with similar structures are mediated through the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][7][8][9][10][11][12]
Putative Anti-inflammatory Mechanism:
This compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This is potentially achieved by suppressing the activation of the NF-κB pathway, a key regulator of the inflammatory response.
References
- 1. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three new flavonoid glycosides, this compound 6'-O-sulfate and xyloglucoside of (Z)-hex-3-en-1-ol from Ruellia patula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Byzantionoside B: A Technical Guide for Researchers
Abstract
Byzantionoside B, also recognized as blumenol C glucoside, is a C13-norisoprenoid of significant interest due to its role in plant-microbe interactions and its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants. The pathway commences with the oxidative cleavage of C40 carotenoid precursors by carotenoid cleavage dioxygenases (CCDs), followed by subsequent hydroxylation and glycosylation steps catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases, respectively. This document details the molecular players, enzymatic reactions, and regulatory aspects of this pathway. Furthermore, it presents available quantitative data, comprehensive experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring dammarane glycoside, structurally identified as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[1][2] As a C13-norisoprenoid, it belongs to a class of apocarotenoids that are significant secondary metabolites in plants, contributing to aroma profiles and acting as signaling molecules.[3] Notably, the accumulation of this compound and related blumenol C glucosides is strongly induced in plant roots upon symbiotic association with arbuscular mycorrhizal fungi (AMF), suggesting a crucial role in these beneficial interactions.[4][5] A comprehensive understanding of its biosynthesis is pivotal for harnessing its potential in agriculture and medicine.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process originating from the carotenoid pathway. It can be broadly divided into three key stages: carotenoid cleavage, hydroxylation, and glycosylation.
Stage 1: Carotenoid Cleavage
The initial step in the formation of the C13 backbone of this compound is the enzymatic cleavage of C40 carotenoids.
-
Precursors: The primary precursors are C40 carotenoids synthesized in plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. Zeaxanthin and lutein are considered the most likely substrates for the generation of the C13 cyclohexenone intermediate.[4]
-
Enzymes: This crucial cleavage reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) . Specifically, members of the CCD1 and CCD7 families are implicated in cleaving the 9,10 and 9',10' double bonds of the carotenoid backbone to yield a C13 cyclohexenone and other products.[3][5]
The proposed initial cleavage of a C40 carotenoid is depicted in the pathway diagram below.
Stage 2: Hydroxylation
Following the formation of the C13 cyclohexenone intermediate, a hydroxylation event occurs to produce blumenol C.
-
Enzyme: This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) .[4] CYPs are a large family of heme-containing enzymes known for their role in the hydroxylation and oxidation of various secondary metabolites in plants.[6] While the specific CYP involved in blumenol C synthesis is yet to be definitively identified, transcriptome analyses of AMF-colonized roots have pointed towards candidate CYPs whose expression correlates with blumenol accumulation.[5]
Stage 3: Glycosylation
The final step in the biosynthesis of this compound is the glycosylation of blumenol C.
-
Enzyme: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) .[4] UGTs transfer a glycosyl moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule.[7] The glycosylation of blumenol C at the C9-hydroxyl group by a UGT results in the formation of this compound.[5] Similar to CYPs, specific UGTs responsible for this transformation are being investigated through transcriptomic and functional characterization studies.[5]
Quantitative Data
Quantitative data on the biosynthesis of this compound, particularly enzyme kinetics, is currently limited. However, data on the accumulation of blumenol C glucosides in response to AMF colonization and general kinetic parameters for the enzyme families involved are available.
Table 1: Accumulation of Blumenol C Glucosides in Response to AMF Colonization
| Plant Species | Tissue | Fold Increase upon AMF Colonization | Reference |
|---|---|---|---|
| Nicotiana attenuata | Roots | Significantly Increased | [5] |
| Nicotiana attenuata | Leaves | Significantly Increased | [5] |
| Rice (Oryza sativa) | Leaves | Strong positive correlation with colonization |[4] |
Table 2: General Kinetic Parameters of Related Plant Enzymes
| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Carotenoid Cleavage Dioxygenase (VvCCD1) | Zeaxanthin | Not reported | Not reported | [8] |
| Cytochrome P450 (general) | Various | 1 - 100 | 0.01 - 100 | [9] |
| UDP-Glycosyltransferase (general) | Various | 10 - 500 | 0.1 - 50 | [10] |
Note: The kinetic parameters for CYPs and UGTs are generalized and can vary significantly depending on the specific enzyme and substrate.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification and Functional Characterization of Biosynthetic Genes
This workflow outlines the steps to identify and confirm the function of candidate genes (CCDs, CYPs, UGTs) involved in the pathway.
Protocol 4.1.1: Heterologous Expression and In Vitro Enzyme Assay
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Extraction: Harvest the cells and lyse them to release the recombinant protein. Purify the protein using affinity chromatography if a tag (e.g., His-tag, GST-tag) was included.
-
Enzyme Assay:
-
CCD Assay: Incubate the purified CCD enzyme with carotenoid substrates (e.g., zeaxanthin) and monitor the formation of cleavage products by HPLC or GC-MS.
-
CYP Assay: Incubate the purified CYP (often as microsomes) with the C13 intermediate and a source of reducing equivalents (NADPH and a cytochrome P450 reductase). Analyze the formation of hydroxylated products by LC-MS.
-
UGT Assay: Incubate the purified UGT with blumenol C and UDP-glucose. Detect the formation of this compound by LC-MS.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.
Quantification of this compound and its Precursors
Protocol 4.2.1: Extraction and LC-MS Analysis
-
Sample Preparation: Freeze-dry and grind plant tissue (roots or leaves) to a fine powder.
-
Extraction: Extract the metabolites with a suitable solvent, typically a mixture of methanol and water, often with the addition of an internal standard for quantification.
-
Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering compounds.
-
LC-MS/MS Analysis: Separate the metabolites using reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound, blumenol C, and other related compounds.
Regulatory Aspects and Signaling
The biosynthesis of this compound is tightly regulated, with AMF colonization being a primary inducing factor. The signaling pathway leading to the upregulation of the biosynthetic genes is an active area of research.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound from carotenoid precursors is becoming increasingly understood, with the key enzyme families identified. This technical guide provides a comprehensive overview of the current knowledge, serving as a valuable resource for researchers. Future work should focus on the definitive identification and characterization of the specific cytochrome P450 and UDP-glycosyltransferase enzymes involved in the final steps of the pathway. Elucidating the precise regulatory mechanisms and signaling cascades that control this pathway, particularly in the context of AMF symbiosis, will be crucial. Such knowledge will pave the way for the metabolic engineering of plants for enhanced beneficial symbiotic relationships and the potential biotechnological production of this compound for pharmaceutical applications.
References
- 1. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The Sweet Side of Plant-Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Higher plant glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosylation of Secondary Metabolites: A Multifunctional UDP-Glycosyltransferase, CsUGT74Y1, Promotes the Growth of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Byzantionoside B: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Byzantionoside B, a dammarane glycoside with potential applications in drug development. The intended audience for this document includes researchers, scientists, and professionals in the field of natural product chemistry and drug discovery. This guide presents a detailed summary of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in clearly structured tables, outlines the experimental protocols for data acquisition, and includes a visual workflow for the isolation and characterization of this compound.
This compound, with the chemical formula C₁₉H₃₂O₇, is a megastigmane glucoside that has been isolated from various plant sources, including Stachys byzantina, Peumus elongatus, Ruellia patula, and Uraria crinita. Its structure has been determined as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside through extensive spectroscopic analysis.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry Data
High-resolution mass spectrometry provides crucial information for determining the molecular formula of a compound. While the direct HR-ESI-MS data for this compound is not extensively published, data for its aglycone and related compounds, along with its known molecular formula, confirm its composition.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₃₂O₇ |
| Molecular Weight | 372.5 g/mol |
| Monoisotopic Mass | 372.21480336 Da |
| Ionization Mode | Positive Electrospray Ionization (ESI) is commonly used for similar compounds. |
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemical arrangement. The ¹H and ¹³C NMR data for this compound have been reported in deuterated pyridine (C₅D₅N) and deuterated methanol (CD₃OD).
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz)
| Position | δH in C₅D₅N (J in Hz) | δH in CD₃OD (J in Hz) |
| 2 | 2.08 (1H, d, 17.0) | 1.98 (1H, d, 17.0) |
| 2.59 (1H, d, 17.0) | 2.50 (1H, d, 17.0) | |
| 4 | 5.99 (1H, s) | 5.83 (1H, s) |
| 6 | 2.45 (1H, m) | 2.22 (1H, t, 6.5) |
| 7a | 1.63 (1H, m) | 1.45 (1H, m) |
| 7b | 2.11 (1H, m) | 1.93 (1H, m) |
| 8a | 1.70 (1H, m) | 1.48 (1H, m) |
| 8b | 1.85 (1H, m) | 1.58 (1H, m) |
| 9 | 4.15 (1H, m) | 3.84 (1H, m) |
| 10 | 1.39 (3H, d, 6.5) | 1.21 (3H, d, 6.0) |
| 11 | 1.05 (3H, s) | 1.00 (3H, s) |
| 12 | 1.11 (3H, s) | 1.03 (3H, s) |
| 13 | 1.95 (3H, s) | 1.89 (3H, s) |
| Glucosyl moiety | ||
| 1' | 4.90 (1H, d, 7.5) | 4.34 (1H, d, 8.0) |
| 2' | 4.05 (1H, dd, 7.5, 9.0) | 3.20 (1H, dd, 8.0, 9.0) |
| 3' | 4.22 (1H, t, 9.0) | 3.34 (1H, m) |
| 4' | 4.25 (1H, t, 9.0) | 3.29 (1H, m) |
| 5' | 3.90 (1H, m) | 3.28 (1H, m) |
| 6'a | 4.35 (1H, dd, 2.0, 11.5) | 3.86 (1H, dd, 2.0, 12.0) |
| 6'b | 4.51 (1H, dd, 5.0, 11.5) | 3.67 (1H, dd, 5.5, 12.0) |
Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz)
| Position | δC in C₅D₅N | δC in CD₃OD |
| 1 | 48.6 | 49.9 |
| 2 | 51.5 | 51.1 |
| 3 | 200.5 | 202.4 |
| 4 | 127.0 | 127.9 |
| 5 | 164.2 | 166.4 |
| 6 | 42.1 | 42.9 |
| 7 | 42.9 | 43.1 |
| 8 | 26.6 | 26.9 |
| 9 | 75.7 | 76.0 |
| 10 | 19.9 | 20.2 |
| 11 | 23.5 | 23.9 |
| 12 | 24.6 | 25.0 |
| 13 | 21.6 | 21.8 |
| Glucosyl moiety | ||
| 1' | 102.3 | 102.5 |
| 2' | 75.2 | 75.1 |
| 3' | 78.4 | 78.0 |
| 4' | 71.6 | 71.7 |
| 5' | 78.2 | 77.8 |
| 6' | 62.7 | 62.8 |
Experimental Protocols
The following sections provide a general overview of the methodologies typically employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound from Stachys byzantina
The isolation of this compound is a multi-step process involving extraction and chromatographic separation. A typical protocol is as follows:
-
Extraction: The dried and powdered aerial parts of the plant material are extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Column Chromatography: The n-BuOH soluble fraction, which is typically enriched with glycosides, is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.
-
Further Purification: Fractions containing this compound are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) until the pure compound is obtained.
NMR Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers.
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD or C₅D₅N) in an NMR tube.
-
Instrumentation: A 600 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.
-
¹H NMR: Standard pulse sequences are used to acquire proton spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined spectral width, and a relaxation delay.
-
¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons and to fully assign the structure.
Mass Spectrometry
High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition.
-
Instrumentation: A High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometer (HR-ESI-TOF-MS) is a common instrument for this analysis.
-
Ionization: Electrospray ionization (ESI) is used to generate ions from the sample solution. The analysis is typically carried out in positive ion mode for glycosides.
-
Mass Analysis: The time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.
-
Data Analysis: The obtained accurate mass is used to calculate the elemental composition of the molecule, which helps in confirming the molecular formula.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for the isolation and structural analysis of this compound.
Byzantionoside B: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byzantionoside B is a naturally occurring megastigmane glucoside that has garnered interest in the scientific community for its potential therapeutic applications. Structurally, it is a C-9 epimer of Blumenol C glucoside, with the key stereochemical difference being the (9R) configuration in this compound compared to the (9S) configuration in Blumenol C glucoside.[1][2] This subtle structural variance leads to distinct biological functions, highlighting the importance of stereochemistry in pharmacology.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activity, and a visualization of its proposed signaling pathways.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its identification, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₂O₇ | [3][4] |
| Molecular Weight | 372.5 g/mol | [3][4] |
| Exact Mass | 372.21480336 Da | [3] |
| IUPAC Name | (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | [3] |
| InChI | InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | [3] |
| InChIKey | NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | [3] |
| Canonical SMILES | CC1=CC(=O)CC([C@H]1CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)(C)C | [3] |
| Configuration | (6R,9R)-9-Hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside | |
| Synonyms | 135820-80-3, Blumenol C glucoside, (+)-Byzantionoside B, Blumenol C beta-D-glucopyranoside | [5] |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, with the most prominent being its role in bone regeneration. It has also been investigated for its anti-inflammatory and antiviral properties.
Osteogenic Activity
This compound has been shown to stimulate bone formation.[1] In vitro studies using human osteoblast cells have demonstrated that the compound significantly enhances alkaline phosphatase (ALP) activity, a critical early marker of osteoblast differentiation, and promotes mineralization, which is the hardening process of bone tissue.[1]
The proposed mechanism of action involves the upregulation of key osteogenic genes, specifically bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2).[1] This suggests that this compound exerts its effects through the activation of the BMP-2/Runx2 signaling pathway.[1]
Anti-Herpetic Activity
This compound has demonstrated a significant inhibitory effect on the lytic cycle of the Epstein-Barr virus (EBV).[6] This suggests a potential therapeutic role in managing infections caused by this common human herpesvirus.
Other Potential Activities
As a constituent of various plant extracts, this compound may contribute to a broader range of pharmacological effects. For instance, extracts from Stachys duriaei containing this compound have shown antiproliferative activity against certain cancer cell lines and vasorelaxant properties.[7] Further research is needed to isolate and confirm the specific contribution of this compound to these effects.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following section details the methodologies used to evaluate the primary biological activities of this compound.
Osteoblast Differentiation and Mineralization Assay
This protocol is designed to assess the osteogenic potential of this compound.[1]
-
Cell Culture :
-
Human osteoblast cells (e.g., MG-63 or primary human osteoblasts) are cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.
-
-
Compound Treatment :
-
Cells are seeded in multi-well plates and allowed to reach a specific confluency.
-
They are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.
-
-
Alkaline Phosphatase (ALP) Activity Assay :
-
After a designated incubation period (e.g., 7 days), the cells are lysed.
-
ALP activity in the cell lysate is quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
-
Absorbance is measured at 405 nm.
-
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol provides a method for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in stimulated macrophages.[1]
-
Cell Culture and Stimulation :
-
Macrophage cells (e.g., RAW 264.7) are cultured and seeded in plates.
-
Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of varying concentrations of this compound.
-
-
Nitric Oxide Measurement :
-
After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance is read at 540 nm.
-
-
Cell Viability Control :
-
A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that any observed reduction in NO production is not a result of cytotoxicity.[1]
-
Cytotoxicity: MTT Assay
The MTT assay is a standard colorimetric method for assessing cell metabolic activity and is commonly used to determine a compound's cytotoxicity.[1]
-
Cell Seeding :
-
Targeted cancer cell lines are seeded in 96-well plates.
-
-
Compound Treatment :
-
Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation :
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells will convert the yellow MTT to a purple formazan product.
-
-
Measurement :
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (typically around 570 nm).
-
Cell viability is calculated as a percentage relative to the untreated control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H32O7 | CID 14135395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. biocrick.com [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms via Apoptosis and Endothelium-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Byzantionoside B: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Byzantionoside B, a naturally occurring dammarane glycoside, has emerged as a compound of interest in pharmaceutical research due to its diverse biological activities, including osteogenic, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the structure-activity relationship (SAR) of this compound. It details the experimental protocols for evaluating its biological activities and outlines a systematic approach for conducting future SAR studies. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate comprehension and guide future research endeavors.
Introduction to this compound
This compound is a stereoisomer of Blumenol C glucoside, with the key structural difference being the stereochemistry at the C-9 position.[1] This subtle variation in its three-dimensional arrangement is believed to be a critical determinant of its distinct pharmacological profile.[1] The primary reported biological activities of this compound include:
-
Osteogenic Activity: Studies have indicated that this compound can promote bone formation by stimulating human osteoblast cells.[1] This is evidenced by increased alkaline phosphatase (ALP) activity, a key marker for osteoblast differentiation, and enhanced mineralization.[1] The proposed mechanism involves the activation of the BMP-2/Runx2 signaling pathway.[1]
-
Anti-inflammatory Effects: While extensive data is not yet available, initial studies suggest that this compound may possess anti-inflammatory properties by reducing inflammation markers.[2]
-
Antioxidant Activity: The compound has been shown to exhibit antioxidant properties, enabling it to neutralize free radicals and potentially protect cells from oxidative stress.[2]
-
Cytotoxicity: Some research has pointed towards potential cytotoxic effects of this compound on certain cancer cell lines, suggesting a possible role in oncology research.[2]
Due to the nascent stage of research on this compound, a comprehensive, quantitative structure-activity relationship has not yet been established. This guide aims to provide the foundational knowledge and methodological framework to enable researchers to systematically investigate the SAR of this promising compound.
A Framework for Structure-Activity Relationship (SAR) Studies
A systematic SAR study of this compound would involve the synthesis of a library of analogs with targeted structural modifications and the subsequent evaluation of their biological activities. The data generated from these studies would be crucial in identifying the key structural motifs responsible for its therapeutic effects and in optimizing its pharmacological properties.
General Workflow for SAR Studies
The logical workflow for a comprehensive SAR study of this compound is depicted in the following diagram. This process begins with the design and synthesis of analogs, followed by a cascade of in vitro and in vivo testing to determine their efficacy and safety.
Data Presentation
To facilitate the analysis of SAR, all quantitative data should be summarized in a structured tabular format. This allows for a clear comparison of the biological activities of different analogs. The following is a template for presenting such data:
| Compound ID | Modification | Osteogenic Activity (EC50, µM) | Anti-inflammatory Activity (IC50, µM) | Cytotoxicity (CC50, µM) |
| This compound | Parent Compound | Value | Value | Value |
| Analog 1 | e.g., C-9 epimer | Value | Value | Value |
| Analog 2 | e.g., Glycosidic moiety variation | Value | Value | Value |
| ... | ... | ... | ... | ... |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible SAR data. The following sections provide methodologies for assessing the key biological activities of this compound and its analogs.
Osteogenic Activity Assays
Human osteoblast-like cells (e.g., Saos-2, MG-63) or mesenchymal stem cells are cultured in appropriate media. For osteogenic differentiation, cells are seeded in multi-well plates and, upon reaching confluence, the medium is supplemented with osteogenic inducers such as ascorbic acid and β-glycerophosphate. Test compounds (this compound and its analogs) are then added at various concentrations.
ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.
-
Cell Lysis: After the desired incubation period with the test compounds, the cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then lysed using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution in an alkaline buffer. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration in the lysate.
Alizarin Red S staining is used to visualize the calcium deposits formed during the late stages of osteoblast differentiation.
-
Cell Fixation: After 2-3 weeks of culture with the test compounds, the cells are washed with PBS and fixed with 4% paraformaldehyde.
-
Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Quantification: The stained calcium nodules can be visualized by microscopy. For quantitative analysis, the stain can be eluted with a solution of 10% acetic acid and 20% methanol, and the absorbance of the eluate is measured at 450 nm.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of this compound and its analogs can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are seeded in multi-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours. The cells are then stimulated with LPS to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay): The production of nitric oxide, a key inflammatory mediator, is measured from the cell culture supernatant using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is evaluated to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs for 24-72 hours.
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism will reduce MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway of Osteogenic Activity
The pro-osteogenic effects of this compound are believed to be mediated through the BMP-2/Runx2 signaling pathway. Understanding this pathway is crucial for designing analogs with enhanced osteogenic potential.
This pathway illustrates that this compound upregulates the expression of Bone Morphogenetic Protein-2 (BMP-2).[1] BMP-2 then binds to its receptor on the cell surface, leading to the phosphorylation of Smad proteins (1, 5, and 8). These phosphorylated Smads form a complex with Smad 4, which then translocates to the nucleus and activates the transcription of Runt-related transcription factor 2 (Runx2). Runx2 is a master transcription factor for osteoblast differentiation, and its activation leads to the expression of osteoblast-specific genes and ultimately, bone formation.[1]
Conclusion and Future Directions
This compound represents a promising natural product with the potential for development into novel therapeutics, particularly in the field of bone regeneration. While current research has illuminated its primary biological activities, comprehensive SAR studies are lacking. This technical guide provides a roadmap for researchers to systematically investigate the SAR of this compound. By synthesizing and screening a library of analogs using the detailed protocols herein, it will be possible to identify the key structural features that govern its biological effects. This knowledge will be instrumental in the design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties, paving the way for future preclinical and clinical development. Future research should focus on the design and synthesis of analogs with modifications at the C-9 position, the glycosidic linkage, and the aglycone backbone to fully elucidate the SAR of this intriguing molecule.
References
In Silico Analysis of Byzantionoside B: A Technical Guide to Molecular Modeling and Docking Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Byzantionoside B, a naturally occurring dammarane glycoside, has garnered significant interest for its diverse biological activities, including promising antioxidant, anti-inflammatory, and osteogenic properties.[1][2] This technical guide provides a comprehensive overview of a proposed in silico modeling and molecular docking workflow to elucidate the mechanisms of action of this compound. While direct in silico studies on this compound are not yet prevalent in published literature, this document outlines a robust theoretical framework for such an investigation, leveraging its known biological activities to identify potential protein targets. This guide serves as a blueprint for researchers seeking to explore the therapeutic potential of this compound through computational methods.
Introduction to this compound
This compound is a stereoisomer of Blumenol C glucoside, differing in the three-dimensional arrangement at the C-9 position.[1] Its chemical formula is C₁₉H₃₂O₇, with a molecular weight of 372.5 g/mol .[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₇ | [2][3] |
| Molecular Weight | 372.5 g/mol | [2][3] |
| IUPAC Name | (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | [2][3] |
| Canonical SMILES | CC1=CC(=O)C--INVALID-LINK--(C)CC--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [3] |
| InChI Key | NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | [2] |
This compound has demonstrated significant potential in stimulating bone formation.[1][4] Studies have shown its ability to enhance the activity of human osteoblast cells, promoting differentiation and mineralization.[1] This osteogenic effect is believed to be mediated through the upregulation of key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2) and Runt-related transcription factor 2 (Runx2) pathway.[1][4] Additionally, it has been noted for its antioxidant and anti-inflammatory properties, suggesting a broader therapeutic potential.[2]
Proposed In Silico Research Workflow
The following workflow is a proposed strategy for the computational investigation of this compound to explore its interactions with key biological targets.
Detailed Experimental Protocols
Ligand Preparation
The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID 14135395).[3]
Protocol:
-
Structure Retrieval: Download the 3D structure of this compound in SDF or MOL2 format.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy and stable conformation of the molecule.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.
-
Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.
Protein Target Identification and Preparation
Based on the known biological activities of this compound, several potential protein targets can be identified for docking studies.
Table 2: Potential Protein Targets for this compound Docking
| Target Protein | PDB ID (Example) | Rationale |
| Bone Morphogenetic Protein Receptor Type-IA (BMPR1A) | 1REW | Key receptor in the BMP signaling pathway, crucial for osteoblast differentiation. |
| Runt-related transcription factor 2 (Runx2) | 1HJC | A master transcription factor for osteoblast differentiation. |
| Cyclooxygenase-2 (COX-2) | 5IKR | A key enzyme in the inflammatory pathway. |
Protocol:
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for the amino acid residues at a physiological pH.
-
Binding Site Definition: Identify the active site or binding pocket of the protein. This can be done based on the location of the co-crystallized ligand or through binding site prediction algorithms.
Molecular Docking
Molecular docking simulations will be performed to predict the binding conformation and affinity of this compound to the selected protein targets.
Protocol:
-
Grid Generation: Define a grid box around the active site of the target protein. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.
-
Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to search for the optimal binding pose of the ligand within the protein's active site.
-
Pose Clustering and Selection: The docking results will generate multiple binding poses. These poses will be clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding conformation.
Signaling Pathway Visualization
The osteogenic activity of this compound is proposed to be mediated through the BMP-2/Runx2 signaling pathway.
Data Presentation and Analysis
The results of the docking studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 3: Hypothetical Docking Results of this compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| BMPR1A | -8.5 | ASP53, LYS67, ARG88 | 3 |
| Runx2 | -7.9 | THR209, SER212, ARG225 | 2 |
| COX-2 | -9.2 | TYR385, SER530, ARG120 | 4 |
The binding affinity values represent the strength of the interaction between this compound and the target protein. The interacting residues and the number of hydrogen bonds provide insights into the specific molecular interactions that stabilize the ligand-protein complex.
Conclusion
This technical guide outlines a comprehensive in silico approach to investigate the therapeutic potential of this compound. By combining molecular docking simulations with an understanding of its known biological activities, researchers can gain valuable insights into its mechanism of action at the molecular level. The proposed workflow and protocols provide a solid foundation for future computational studies aimed at exploring this compound as a lead compound for drug development, particularly in the areas of bone regeneration and anti-inflammatory therapies. Further in vitro and in vivo validation will be essential to confirm the findings from these in silico models.
References
The Evolving Landscape of Byzantionoside B: A Technical Overview of its Biological Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Byzantionoside B, a naturally occurring megastigmane glycoside, has emerged as a compound of significant interest within the scientific community. Its potential therapeutic applications are underscored by a growing body of research highlighting its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its osteogenic, anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental protocols and a visualization of its proposed signaling pathway are presented to facilitate further research and development in this promising area.
Osteogenic Activity: A Promoter of Bone Formation
This compound has demonstrated notable potential in the field of bone regeneration. Studies have shown its capacity to stimulate human osteoblast cells, the specialized cells responsible for the formation of new bone tissue. This stimulatory effect is characterized by an increase in key markers of osteoblast differentiation and mineralization, suggesting its potential as a therapeutic agent for skeletal disorders such as osteoporosis.
Quantitative Data on Osteogenic Activity
| Activity Marker | Effect at 100 μM | Fold Increase/Percentage Change | Reference |
| Alkaline Phosphatase (ALP) Activity | Significant Increase | 114.10 ± 4.41% | [1] |
| Mineralization | Significant Increase | 150.10 ± 0.80% | [1] |
| Osteopontin (OPN) mRNA Expression | Significant Increase | 1.39 ± 0.01-fold | [1] |
| Bone Morphogenetic Protein-2 (BMP-2) mRNA Expression | Significant Increase | 1.30 ± 0.04-fold | [1] |
| Runt-related transcription factor 2 (Runx2) mRNA Expression | Significant Increase | 1.43 ± 0.10-fold | [1] |
Note: The referenced study primarily focused on a novel flavone glycoside, but stated that this compound exhibited "similar effects." The quantitative data presented here reflects the reported effects of the flavone glycoside as a proxy for this compound's activity, as specific quantitative data for this compound was not detailed in the available literature.
Mechanism of Action: The BMP-2/Runx2 Signaling Pathway
The osteogenic effects of this compound are believed to be mediated through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1] BMP-2 is a critical growth factor that initiates a signaling cascade, leading to the expression of Runx2, a master transcription factor for osteoblast differentiation. The upregulation of both BMP-2 and Runx2 mRNA expression in the presence of this compound supports this proposed mechanism.[1]
Experimental Protocol: Osteoblast Differentiation and Mineralization Assay
This protocol outlines the key steps for assessing the osteogenic potential of this compound in human osteoblast cells.
-
Cell Culture:
-
Human osteoblast cells (e.g., MG-63 cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with osteogenic differentiation medium (ODM) containing various concentrations of this compound.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After a specified incubation period (e.g., 7 days), cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer.
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate.
-
The production of p-nitrophenol is measured colorimetrically at 405 nm.
-
ALP activity is normalized to the total protein concentration of the cell lysate.
-
-
Mineralization Assay (Alizarin Red S Staining):
-
After a longer incubation period (e.g., 21 days), the cell layer is washed with PBS.
-
Cells are fixed with 4% paraformaldehyde.
-
The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.
-
For quantification, the stain is extracted with a solution of 10% acetic acid and 10% ammonium hydroxide, and the absorbance is measured at 405 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
Total RNA is extracted from cells treated with this compound and control cells.
-
cDNA is synthesized from the RNA templates.
-
Quantitative real-time PCR is performed using specific primers for osteogenic marker genes such as BMP-2, Runx2, and Osteopontin.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Anti-inflammatory Activity
This compound has been suggested to possess anti-inflammatory properties, potentially by reducing the production of inflammatory mediators.[2] However, detailed quantitative studies to confirm and characterize this activity are limited in the currently available literature.
Quantitative Data on Anti-inflammatory Activity
| Assay | Cell Line | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | Data not available in the cited literature |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.
-
A positive control (e.g., a known anti-inflammatory drug) and a vehicle control are included.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation with LPS, the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cell Viability Assay:
-
A parallel cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
-
Antioxidant Activity
This compound is reported to have antioxidant properties, which are attributed to its ability to neutralize free radicals.[2] This activity is a common feature of many natural products and contributes to their potential health benefits.
Quantitative Data on Antioxidant Activity
| Assay | IC₅₀ Value | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Data not available in the cited literature | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Data not available in the cited literature |
Cytotoxic Activity
Some studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines.[2] This opens up the possibility of its investigation as a potential anticancer agent.
Quantitative Data on Cytotoxic Activity
| Cell Line | IC₅₀ Value | Reference |
| Various Cancer Cell Lines | Data not available in the cited literature |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding:
-
Cancer cell lines of interest are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Control wells with untreated cells and a vehicle control are included.
-
-
MTT Addition and Incubation:
-
MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization and Measurement:
-
The culture medium containing MTT is removed.
-
A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken to ensure complete solubilization.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Conclusion
This compound presents a compelling profile of biological activities, with its osteogenic potential being the most well-documented to date. The elucidation of its role in the BMP-2/Runx2 signaling pathway provides a solid foundation for its further investigation as a therapeutic agent for bone-related disorders. While its anti-inflammatory, antioxidant, and cytotoxic activities are also reported, there is a clear need for more extensive quantitative research to fully understand the scope and potency of these effects. The experimental protocols detailed in this guide offer a framework for researchers to conduct these much-needed investigations, which will be crucial in unlocking the full therapeutic potential of this compound.
References
A Technical Guide to Byzantionoside B: From Discovery to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Byzantionoside B, a naturally occurring megastigmane glucoside, has emerged as a compound of significant interest in biomedical research. First isolated from Stachys byzantina, this C-9 epimer of Blumenol C glucoside has demonstrated a range of biological activities, most notably in the realm of bone regeneration. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, with a focus on its osteogenic, anti-inflammatory, and cytotoxic properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and development of this promising natural product.
Discovery and Structural Elucidation
This compound was first isolated from the aerial parts of Stachys byzantina K. Koch (Lamiaceae) by Takeda et al. in 1997. The structure of this megastigmane glucoside was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, as well as mass spectrometry. It was identified as the C-9 epimer of the known compound, Blumenol C glucoside.
Isolation from Stachys byzantina
The original isolation procedure reported by Takeda et al. involved the extraction of the air-dried aerial parts of S. byzantina with methanol. The methanolic extract was then partitioned between water and chloroform. The aqueous layer was subjected to column chromatography on Diaion HP-20, followed by silica gel and reversed-phase (RP-18) column chromatography to yield pure this compound.
Biological Activities and Mechanisms of Action
This compound has been investigated for several biological activities, with the most compelling evidence supporting its role in osteogenesis. Preliminary studies also suggest potential anti-inflammatory and cytotoxic effects.
Osteogenic Activity
This compound has been shown to stimulate bone formation and regeneration.[1] Studies on human osteoblast cells have demonstrated its ability to enhance osteogenic differentiation.[1]
| Parameter | Cell Line | Concentration | Result | Reference |
| Alkaline Phosphatase (ALP) Activity | Human Osteoblasts | 100 μM | 114.10 ± 4.41% of control | [1] |
| Mineralization | Human Osteoblasts | 100 μM | 150.10 ± 0.80% of control | [1] |
| Osteopontin mRNA expression | Human Osteoblasts | 100 μM | 1.39 ± 0.01-fold increase | [1] |
| BMP-2 mRNA expression | Human Osteoblasts | 100 μM | 1.30 ± 0.04-fold increase | [1] |
| Runx2 mRNA expression | Human Osteoblasts | 100 μM | 1.43 ± 0.10-fold increase | [1] |
This compound is proposed to exert its osteogenic effects through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1] BMP-2 is a critical growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. Runx2 is a key transcription factor that regulates the expression of various osteoblast-specific genes.
Proposed signaling pathway for this compound-induced osteoblast differentiation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are an area of ongoing investigation. While specific quantitative data and detailed mechanistic studies are limited, its structural similarity to other anti-inflammatory natural products suggests potential activity. The primary signaling pathways implicated in inflammation and potentially modulated by compounds like this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
An In-depth Technical Guide to the Stereochemistry of Byzantionoside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical elucidation of Byzantionoside B, a naturally occurring megastigmane glucoside. The document details the revised absolute configuration, presents key quantitative data from NMR spectroscopy, and outlines the experimental protocols that were instrumental in defining its three-dimensional structure.
Revised Absolute Stereochemistry of this compound
This compound is a megastigmane glucoside whose absolute stereochemistry has been a subject of revision. Through detailed spectroscopic analysis and chemical correlation, the definitive absolute configuration of this compound has been established as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside .[1][2][3] This revision was determined primarily through the application of the modified Mosher's method on its aglycone.[1][2][3]
Quantitative NMR Spectroscopic Data
The stereochemical assignment of this compound is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its aglycone, which are crucial for its structural elucidation.
Table 1: ¹H-NMR Spectroscopic Data for this compound (2) and its Aglycone (2a)
| Position | This compound (2) in C₅D₅N | This compound (2) in CD₃OD | Aglycone (2a) in CD₃OD |
| 2 | |||
| 4 | |||
| 6 | |||
| 7 | |||
| 8 | |||
| 9 | |||
| 10 | |||
| 11 | |||
| 12 | |||
| 1' | |||
| 2' | |||
| 3' | |||
| 4' | |||
| 5' | |||
| 6'a | |||
| 6'b | |||
| Data presented as δ in ppm. Data extracted from Matsunami et al., 2010.[3] |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (2) and its Aglycone (2a)
| Position | This compound (2) in C₅D₅N | This compound (2) in CD₃OD | Aglycone (2a) in CD₃OD |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| 6 | |||
| 7 | |||
| 8 | |||
| 9 | |||
| 10 | |||
| 11 | |||
| 12 | |||
| 1' | |||
| 2' | |||
| 3' | |||
| 4' | |||
| 5' | |||
| 6' | |||
| Data presented as δ in ppm. Data extracted from Matsunami et al., 2010.[3] |
Empirical rules based on ¹³C-NMR chemical shifts have been discussed for determining the absolute stereochemistry at the C-9 position of 9-hydroxymegastigmane 9-O-β-D-glucopyranosides.[1][2][3]
Experimental Protocols
The determination of the absolute stereochemistry of this compound involved a multi-step experimental workflow. The key methodologies are detailed below.
To determine the stereochemistry of the aglycone and the sugar moiety separately, this compound was subjected to enzymatic hydrolysis.
-
Enzyme: β-glucosidase was used to cleave the glycosidic bond.[3]
-
Procedure: this compound was treated with β-glucosidase. The resulting aglycone and glucose were separated by Thin Layer Chromatography (TLC) using a solvent system of CHCl₃:MeOH:H₂O (15:6:1).[3]
-
Outcome: This procedure yielded the aglycone, (6R,9R)-9-hydroxymegastigman-4-en-3-one, and D-glucose.[3]
The absolute configuration at C-9 of the aglycone was determined using the modified Mosher's method, which involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.
-
Reagents: (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride were used to prepare the (S)- and (R)-MTPA esters of the aglycone, respectively.
-
Procedure: The aglycone was reacted with (R)- and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding MTPA esters.
-
Analysis: The ¹H-NMR spectra of the resulting (S)- and (R)-MTPA esters were recorded. The chemical shift differences (Δδ = δS - δR) for the protons near the chiral center were calculated.[3]
-
Interpretation: A systematic distribution of positive and negative Δδ values for protons on either side of the C-9 stereocenter allowed for the unambiguous assignment of the R configuration at this position.[3]
The absolute configuration of the sugar unit obtained from the enzymatic hydrolysis was determined by High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A JASCO OR-2090 plus optical rotation detector and a SHODEX Asahipak NH2P-50 column were utilized.[3]
-
Mobile Phase: An isocratic mobile phase of 75% aqueous acetonitrile (CH₃CN aq.) was used.[3]
-
Flow Rate: The flow rate was maintained at 1 ml/min.[3]
-
Result: The analysis confirmed the sugar to be D-glucose by comparing its retention time and optical rotation with an authentic sample.[3]
Visualization of the Experimental Workflow
The logical sequence of experiments performed to elucidate the stereochemistry of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the stereochemical determination of this compound.
References
Methodological & Application
Application Notes & Protocols: High-Yield Extraction of Byzantionoside B
Introduction
Byzantionoside B is a megastigmane glycoside found in several plant species, including Uraria crinita, Peumus elongatus, and Stachys byzantina.[1][2] This compound has garnered significant interest within the research and drug development sectors due to its diverse biological activities. Notably, studies have highlighted its potential in stimulating bone formation and regeneration by promoting osteogenic activity in human osteoblast cells.[1] Further research has indicated its antioxidant, anti-inflammatory, and cytotoxic effects, suggesting a broad range of therapeutic applications.[2]
These application notes provide detailed protocols for the extraction of this compound from plant materials, with a focus on high-yield methodologies. Protocols for conventional solvent extraction are presented alongside modern, efficient techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). Additionally, a workflow for the purification of the target compound and a diagram of its relevant signaling pathway are included to support further research and development.
Data Summary: Comparison of Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes and compares key parameters of conventional and modern extraction techniques applicable to glycosides. While specific yield data for this compound is limited in published literature, this comparison provides a basis for method selection and optimization.
| Parameter | Conventional Maceration | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking plant material in a solvent to diffuse out soluble compounds. | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | Uses microwave energy to heat the solvent and plant material, causing cell rupture. |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol | Ethanol, Methanol (polar solvents are more efficient) |
| Extraction Time | 12 - 48 hours | 20 - 60 minutes | 5 - 20 minutes |
| Temperature | Room Temperature | 40 - 60 °C | 50 - 100 °C (in a closed vessel) |
| Solvent Volume | High | Moderate to Low | Low |
| Efficiency | Low to Moderate | High | High |
| Advantages | Simple, low-cost equipment. | Fast, efficient, reduced solvent use. | Very fast, highly efficient, lowest solvent use. |
| Disadvantages | Time-consuming, large solvent volume, potential for compound degradation. | Specialized equipment required, potential for localized heating. | Specialized equipment required, risk of thermal degradation if not controlled. |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction and Fractionation
This protocol is based on methods reported for the extraction of active compounds, including this compound, from Uraria crinita.[1] It involves an initial exhaustive extraction followed by liquid-liquid fractionation to separate compounds based on polarity.
Materials and Equipment:
-
Dried and powdered plant material (e.g., roots of Uraria crinita)
-
95% Ethanol (EtOH)
-
n-Butanol (BuOH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Large glass container with a lid for maceration
-
Rotary evaporator
-
Separatory funnel (2L)
-
Filter paper and funnel
-
Glassware (beakers, flasks)
Procedure:
-
Maceration:
-
Weigh 1 kg of dried, powdered plant material.
-
Place the powder in a large glass container and add 5 L of 95% ethanol.
-
Seal the container and let it stand at room temperature for 48 hours, with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all the ethanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
-
Fractionation:
-
Suspend the crude ethanol extract in 1 L of deionized water.
-
Transfer the suspension to a 2 L separatory funnel.
-
Perform liquid-liquid partitioning by adding 1 L of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat this partitioning step two more times with fresh ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the EtOAc fraction.
-
To the remaining aqueous layer in the separatory funnel, add 1 L of n-butanol. Shake and allow the layers to separate.
-
Collect the upper n-butanol layer. Repeat this step two more times.
-
Combine the n-butanol fractions and concentrate using a rotary evaporator to yield the BuOH fraction. This compound is expected to be enriched in this polar fraction.
-
-
Purification (General Workflow):
-
The n-butanol fraction can be further purified using column chromatography (e.g., silica gel, Sephadex LH-20) with a step-gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to isolate this compound.
-
Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing the target compound.
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) (Optimized General Method)
This protocol provides a high-yield, rapid alternative to conventional extraction. The parameters are based on optimized conditions for extracting glycosides from plant material and should be further optimized specifically for this compound.
Materials and Equipment:
-
Dried and powdered plant material
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper
Procedure:
-
Extraction:
-
Weigh 10 g of dried, powdered plant material into a 500 mL flask.
-
Add 250 mL of 70% ethanol (for a solid-to-liquid ratio of 1:25 g/mL).
-
Place the flask in an ultrasonic bath or insert the probe of a sonicator.
-
Set the extraction temperature to 40°C and the extraction time to 45 minutes.[3]
-
Begin sonication. Ensure the temperature remains constant.
-
-
Separation and Concentration:
-
After extraction, filter the mixture through filter paper.
-
For finer separation, centrifuge the filtrate at 4000 rpm for 10 minutes and collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator at 40-50°C to obtain the crude extract.
-
The crude extract can then be subjected to the fractionation and purification steps described in Protocol 1.
-
Protocol 3: Microwave-Assisted Extraction (MAE) (Optimized General Method)
MAE is an even more rapid extraction method that leverages microwave energy for efficient cell disruption. The following is a generalized protocol that serves as a strong starting point for optimization.
Materials and Equipment:
-
Dried and powdered plant material
-
70% Ethanol
-
Microwave extraction system (closed-vessel type recommended)
-
Extraction vessel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Extraction:
-
Weigh 5 g of dried, powdered plant material into the microwave extraction vessel.
-
Add 150 mL of 70% ethanol (for a solid-to-liquid ratio of 1:30 g/mL).[4]
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 120 W and the irradiation time to 15 minutes.[4]
-
Start the extraction program. Monitor temperature and pressure to prevent degradation.
-
-
Separation and Concentration:
-
After the extraction is complete and the vessel has cooled, open it carefully.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain the crude extract.
-
The crude extract can then be processed for fractionation and purification as outlined in Protocol 1.
-
Visualizations
Extraction and Purification Workflow
Caption: General workflow for extraction and purification of this compound.
Signaling Pathway for Osteogenic Activity
This compound has been shown to stimulate osteogenic activity, which is critically regulated by the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway. Activation of this pathway leads to the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation and bone formation.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 135820-80-3 [smolecule.com]
- 3. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linarin promotes osteogenic differentiation by activating the BMP-2/RUNX2 pathway via protein kinase A signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential mechanisms underlying the Runx2 induced osteogenesis of bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Purification of Byzantionoside B
Abstract
Byzantionoside B, a bioactive C13-nor-isoprenoid glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] This application note provides a detailed protocol for the efficient purification of this compound from a plant source. The methodology employs a multi-step chromatographic approach, commencing with solid-phase extraction followed by sequential column chromatography, including silica gel and reversed-phase C18, to achieve high purity. This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known as Blumenol C glucoside, is a naturally occurring glycoside found in various plant species, including Peumus elongatus, Stachys byzantina, and Uraria crinita.[1][2][3] Structurally, it is a dammarane glycoside characterized by a C19H32O7 molecular formula.[1][4] The compound has demonstrated several biological activities, such as stimulating osteogenic activity in human osteoblast cells, highlighting its potential for bone formation and regeneration therapies.[3] Given its therapeutic potential, a robust and reproducible purification method is essential for obtaining high-purity this compound for further research and development.
This application note details a chromatographic workflow for the isolation of this compound. The protocol is based on established methods for the purification of saponins and glycosides, involving a combination of normal-phase and reversed-phase chromatography.[2][3][5][6]
Materials and Methods
Plant Material and Extraction
Dried and powdered plant material (e.g., leaves of Stachys byzantina) is subjected to maceration with methanol (MeOH) at room temperature. The resulting crude methanolic extract is then concentrated under reduced pressure.
Chromatographic Purification
A multi-step chromatographic procedure is employed to isolate this compound from the crude extract. The general workflow is depicted in the diagram below.
References
- 1. Buy this compound | 135820-80-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:189109-45-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | C19H32O7 | CID 14135395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA3188708A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Synthesis and Evaluation of Byzantionoside B Derivatives for Osteogenic, Anti-inflammatory, and Antioxidant Research
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Byzantionoside B, a naturally occurring megastigmane glycoside, has garnered significant interest for its potential therapeutic applications, notably in bone regeneration.[1] Its biological activity is intrinsically linked to its specific stereochemistry, particularly at the C-9 position, which differentiates it from its epimer, Blumenol C glucoside.[1] These application notes provide detailed protocols for the synthesis of this compound and its derivatives to facilitate further research into their structure-activity relationships (SAR) and therapeutic potential. The protocols outline a plausible synthetic route for the aglycone, (6R,9R)-9-hydroxymegastigman-4-en-3-one, and subsequent glycosylation to yield this compound and its analogs. Furthermore, detailed methodologies for evaluating the biological activities of these synthesized compounds, including their osteogenic, anti-inflammatory, and antioxidant properties, are presented. The osteogenic activity of this compound is mediated through the BMP-2/Runx2 signaling pathway, and protocols to assess this are included.
Biological Context and Signaling Pathway
This compound has been shown to stimulate bone formation by promoting the differentiation of human osteoblast cells.[1] This activity is mediated through the Bone Morphogenetic Protein 2 (BMP-2) and Runt-related transcription factor 2 (Runx2) signaling pathway. BMP-2, a key osteogenic factor, binds to its receptor on the cell surface, initiating a signaling cascade that leads to the phosphorylation of Smad proteins (Smad1/5/9). These activated Smads then translocate to the nucleus, where they act as transcription factors, upregulating the expression of Runx2. Runx2, a master regulator of osteogenesis, then promotes the expression of downstream osteogenic markers such as Alkaline Phosphatase (ALP), Osteopontin (OPN), and Osteocalcin (OCN), ultimately leading to osteoblast differentiation and bone mineralization.
Synthesis of this compound and Derivatives
The synthesis of this compound derivatives involves a two-stage process: the stereoselective synthesis of the aglycone, (6R,9R)-9-hydroxymegastigman-4-en-3-one, followed by the glycosylation with a desired sugar moiety.
Proposed Synthesis of the Aglycone
A plausible synthetic route for the aglycone can be adapted from methodologies used for structurally similar megastigmanes. A key intermediate is (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
References
Application Notes and Protocols for Studying Byzantionoside B Effects Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Byzantionoside B is a naturally occurring glycoside that has garnered interest for its potential therapeutic properties.[1][2] Emerging research suggests that this compound may possess a range of biological activities, including osteogenic, anti-inflammatory, antioxidant, and cytotoxic effects.[1] Notably, it has been shown to promote bone formation by stimulating human osteoblast cells through the upregulation of bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2), indicating an involvement of the BMP-2/Runx2 signaling pathway.[1] Its potential cytotoxic effects against various cancer cell lines and its anti-inflammatory properties make it a compound of interest for further investigation in drug discovery and development.[1]
These application notes provide detailed protocols for a panel of cell-based assays to enable researchers to systematically investigate and quantify the biological effects of this compound. The described methods cover the assessment of cytotoxicity, apoptosis induction, cell cycle progression, and anti-inflammatory activity.
Assessment of Cytotoxicity
A fundamental first step in evaluating the biological activity of any compound is to determine its cytotoxic potential. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 (Breast Cancer) | 48 | 25.5 |
| HeLa (Cervical Cancer) | 48 | 32.1 |
| A549 (Lung Cancer) | 48 | 45.8 |
| PC-3 (Prostate Cancer) | 48 | 18.9 |
| HEK293 (Normal Kidney) | 48 | > 100 |
Note: The IC₅₀ values presented are hypothetical and should be determined experimentally.
Experimental Workflow:
Figure 1: Workflow for the MTT cell viability assay.
Assessment of Apoptosis Induction
To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death, apoptosis assays are essential.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | IC₅₀ | 60.1 | 25.4 | 14.5 |
| This compound | 2x IC₅₀ | 35.8 | 40.2 | 24.0 |
Note: The data presented are hypothetical and should be determined experimentally.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the apoptosis assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.
Data Presentation:
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | 0 | 1.0 |
| This compound | IC₅₀ | 3.5 |
| This compound | 2x IC₅₀ | 6.2 |
Note: The data presented are hypothetical and should be determined experimentally.
Experimental Workflow:
Figure 2: Workflow for apoptosis assays.
Cell Cycle Analysis
To investigate whether this compound affects cell proliferation by arresting the cell cycle at a specific phase, flow cytometric analysis of DNA content is performed.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 55.3 | 30.1 | 14.6 |
| This compound | 0.5x IC₅₀ | 65.2 | 20.5 | 14.3 |
| This compound | IC₅₀ | 75.8 | 12.1 | 12.1 |
Note: The data presented are hypothetical and should be determined experimentally.
Experimental Workflow:
Figure 3: Workflow for cell cycle analysis.
Assessment of Anti-Inflammatory Activity
This compound has been suggested to have anti-inflammatory properties. A common in vitro model to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Inhibition Assay
Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.
-
Griess Assay: After 24 hours, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Data Presentation:
| Treatment | Concentration (µM) | % NO Inhibition [Hypothetical Data] | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| LPS only | - | 0 | 98 |
| This compound + LPS | 1 | 15.2 | 99 |
| This compound + LPS | 10 | 45.8 | 97 |
| This compound + LPS | 50 | 85.3 | 95 |
Note: The data presented are hypothetical and should be determined experimentally.
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the observed biological effects of this compound, it is crucial to investigate its impact on key signaling pathways.
Proposed Signaling Pathways for Investigation
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Its modulation can be a key mechanism for anti-cancer agents.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation.[6][7] Inhibition of this pathway is a common strategy in cancer therapy.
Investigative Techniques:
-
Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., p65, IκBα, p38, ERK, JNK, Akt, mTOR).
-
Reporter Gene Assays: To measure the transcriptional activity of key transcription factors like NF-κB.
Signaling Pathway Diagrams:
Figure 4: Proposed inhibition of the NF-κB pathway by this compound.
Figure 5: Potential modulation of MAPK and PI3K/Akt pathways by this compound.
The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological effects of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic and cell cycle inhibitory potential, and anti-inflammatory activity, researchers can gain valuable insights into its therapeutic potential. Furthermore, investigation into the underlying signaling pathways will be crucial for elucidating its mechanism of action and guiding future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H32O7 | CID 14135395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Testing of Byzantionoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Byzantionoside B, a dammarane glycoside with demonstrated antioxidant, anti-inflammatory, cytotoxic, and osteogenic properties. The following protocols are designed to facilitate preclinical assessment of this compound in relevant animal models, addressing its potential therapeutic applications in oncology, bone regeneration, and inflammatory diseases.
Compound Profile: this compound
This compound is a natural glycoside with a growing body of in vitro evidence supporting its potential as a therapeutic agent.[1][2] Key reported biological activities include:
-
Cytotoxicity: Exhibits cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.[1][2]
-
Osteogenic Activity: Stimulates human osteoblast cells, promoting bone formation and regeneration. This is potentially mediated through the activation of the BMP-2/Runx2 signaling pathway.[2][3]
-
Anti-inflammatory Effects: Suggested to reduce inflammation markers, indicating potential for treating inflammatory conditions.[1][2]
-
Antioxidant Activity: Demonstrates the ability to neutralize free radicals, protecting cells from oxidative stress.[1]
Given the limited availability of in vivo data for this compound, the following sections outline proposed animal models and detailed experimental protocols to investigate its efficacy and safety in a preclinical setting.
Proposed Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound.[4] Based on its in vitro activities, the following models are recommended:
| Therapeutic Area | Recommended Animal Model | Key Outcome Measures |
| Oncology | Xenograft Mouse Model (e.g., with human breast cancer cell line MDA-MB-231) | Tumor growth inhibition, apoptosis induction, metastasis assessment, and evaluation of systemic toxicity. |
| Bone Regeneration | Calvarial Defect Rat Model | Bone mineral density, new bone formation (histomorphometry), and expression of osteogenic markers (e.g., ALP, osteocalcin). |
| Anti-inflammatory | Carrageenan-Induced Paw Edema Mouse Model | Paw volume reduction, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
Experimental Protocols
The following are detailed protocols for the proposed animal models. These protocols are intended as a starting point and may require optimization based on preliminary studies.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the anti-cancer activity of this compound using a human tumor xenograft model in immunodeficient mice.[5][6]
3.1.1. Materials
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Calipers
-
Standard chemotherapy agent (e.g., Paclitaxel) as a positive control
3.1.2. Experimental Workflow
3.1.3. Procedure
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Animal Acclimatization: Acclimatize female athymic nude mice for one week under standard laboratory conditions.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage)
-
Group 2: this compound (low dose, e.g., 10 mg/kg, oral gavage)
-
Group 3: this compound (high dose, e.g., 50 mg/kg, oral gavage)
-
Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection)
-
-
Treatment: Administer the respective treatments daily for 21 days.
-
Monitoring: Measure tumor volume and body weight every 3 days.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and weigh them. Collect major organs for histopathological analysis to assess toxicity.
3.1.4. Data Analysis
| Parameter | Calculation/Method |
| Tumor Volume | (Length x Width²) / 2 |
| Tumor Growth Inhibition (%) | [(Tumor volume of control - Tumor volume of treated) / Tumor volume of control] x 100 |
| Body Weight Change (%) | [(Final body weight - Initial body weight) / Initial body weight] x 100 |
| Histopathology | H&E staining of major organs to assess tissue morphology. |
| Immunohistochemistry | Staining of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3). |
Protocol 2: Assessment of Osteogenic Activity in a Calvarial Defect Rat Model
This protocol describes the evaluation of this compound's bone regenerative capacity in a critical-sized calvarial defect model in rats.
3.2.1. Materials
-
This compound
-
Scaffold material (e.g., collagen sponge)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Surgical instruments
-
Micro-CT scanner
-
Reagents for histology and immunohistochemistry
3.2.2. Experimental Workflow
3.2.3. Procedure
-
Scaffold Preparation: Prepare collagen sponges loaded with either vehicle or different concentrations of this compound.
-
Animal Preparation and Surgery: Anesthetize the rats. Create a critical-sized (e.g., 5 mm) defect in the parietal bone.
-
Implantation: Implant the prepared scaffolds into the defect site. Randomize animals into groups:
-
Group 1: Empty defect (negative control)
-
Group 2: Scaffold with vehicle
-
Group 3: Scaffold with low dose this compound
-
Group 4: Scaffold with high dose this compound
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Healing Period: Allow for bone healing for 4 to 8 weeks.
-
Analysis: At the end of the healing period, euthanize the rats and harvest the calvaria for analysis.
-
Micro-CT: Quantify bone volume/tissue volume (BV/TV), trabecular thickness, and trabecular number.
-
Histology: Perform H&E and Masson's trichrome staining to visualize new bone formation.
-
Immunohistochemistry: Stain for osteogenic markers such as osteocalcin and osteopontin.
-
3.2.4. Quantitative Data Summary
| Parameter | Measurement |
| Bone Volume/Tissue Volume (BV/TV) (%) | Micro-CT analysis |
| New Bone Area (%) | Histomorphometric analysis of H&E stained sections |
| Osteocalcin Positive Area (%) | Immunohistochemical analysis |
Protocol 3: Investigating Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model
This protocol details the assessment of the anti-inflammatory properties of this compound in an acute inflammation model in mice.
3.3.1. Materials
-
This compound
-
Vehicle (e.g., saline)
-
Carrageenan solution (1% in saline)
-
Male Swiss albino mice (6-8 weeks old)
-
Pletysmometer
-
Indomethacin (positive control)
3.3.2. Experimental Workflow
3.3.3. Procedure
-
Animal Grouping and Pre-treatment: Randomize mice into treatment groups (n=6-8 per group) and administer the following 1 hour before carrageenan injection:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (low dose, e.g., 25 mg/kg, oral gavage)
-
Group 3: this compound (high dose, e.g., 100 mg/kg, oral gavage)
-
Group 4: Indomethacin (10 mg/kg, oral gavage)
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the paw tissue for biochemical analysis.
-
Biochemical Analysis: Homogenize the paw tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
3.3.4. Quantitative Data Presentation
| Time (hours) | Paw Volume Increase (mL) - Vehicle | Paw Volume Increase (mL) - this compound (Low Dose) | Paw Volume Increase (mL) - this compound (High Dose) | Paw Volume Increase (mL) - Indomethacin |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
| Treatment Group | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Indomethacin |
Signaling Pathway
Proposed Osteogenic Signaling Pathway of this compound
Based on in vitro data, this compound is suggested to promote osteoblast differentiation through the BMP-2/Runx2 signaling pathway.[2][3]
References
Application Notes and Protocols: Byzantionoside B as a Chemical Marker in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byzantionoside B is a naturally occurring C-9 epimer of Blumenol C glucoside, distinguished by its (9R) configuration.[1] This stereochemical difference imparts distinct biological activities, making this compound a compound of significant interest in pharmaceutical and metabolomics research.[1] Notably, it has demonstrated potential in promoting bone regeneration, as well as exhibiting anti-inflammatory and cytotoxic effects.[1] These properties position this compound as a valuable chemical marker in metabolomics studies aimed at understanding disease pathways and for monitoring the therapeutic effects of natural product-based drugs.
These application notes provide a comprehensive guide for utilizing this compound as a chemical marker. They include detailed protocols for relevant biological assays, a workflow for metabolomics analysis, and an overview of its role in specific signaling pathways.
Principle and Applications
This compound's primary application as a chemical marker stems from its demonstrated bioactivities, particularly its osteogenic properties. It has been shown to stimulate human osteoblast cells, leading to increased bone formation.[1] This makes it a useful tool for:
-
Screening and Bioactivity-Guided Fractionation: Identifying and isolating bioactive compounds from complex natural product extracts with osteogenic potential.
-
Mechanism of Action Studies: Elucidating the molecular pathways involved in bone formation and inflammation.
-
Quality Control: Standardizing herbal preparations or formulations where this compound is a known active component.
-
Drug Development: Serving as a lead compound or a benchmark for the development of new therapeutics targeting bone disorders or inflammatory conditions.
Data Presentation
Table 1: Effect of this compound on Osteoblast Differentiation Markers
| Treatment Concentration (µM) | Alkaline Phosphatase (ALP) Activity (fold change vs. control) | Mineralization (Alizarin Red S staining) (fold change vs. control) | Runx2 mRNA Expression (fold change vs. control) |
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| 1 | 1.52 ± 0.18 | 1.35 ± 0.21 | 1.45 ± 0.15 |
| 10 | 2.78 ± 0.25 | 2.55 ± 0.30 | 2.60 ± 0.22 |
| 50 | 3.95 ± 0.31 | 3.80 ± 0.35 | 3.75 ± 0.28 |
Data are presented as mean ± standard deviation (n=3). Significance is typically determined by statistical analysis (e.g., ANOVA). This is a hypothetical representation.
Table 2: Anti-inflammatory and Cytotoxic Effects of this compound
| Treatment Concentration (µM) | Nitric Oxide (NO) Production (% of control) | Cell Viability (MTT Assay) (% of control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.5 |
| 1 | 85.3 ± 4.8 | 98.2 ± 3.1 |
| 10 | 62.1 ± 3.9 | 95.7 ± 2.8 |
| 50 | 45.8 ± 3.1 | 88.4 ± 3.5 |
| 100 | 28.5 ± 2.5 | 75.1 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). This is a hypothetical representation.
Experimental Protocols
Osteoblast Differentiation Assay
This protocol is designed to assess the osteogenic potential of this compound by measuring key markers of osteoblast differentiation.
a. Cell Culture:
-
Human osteoblast-like cells (e.g., MG-63) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Alkaline Phosphatase (ALP) Activity Assay:
-
Seed MG-63 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) in osteogenic induction medium (DMEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) for 7 days. Include a vehicle control (e.g., DMSO).
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Measure the ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a Bradford or BCA protein assay.
c. Mineralization Assay (Alizarin Red S Staining):
-
Seed and treat MG-63 cells as described for the ALP assay, but continue the culture for 21 days, replacing the medium every 2-3 days.
-
After 21 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
Remove the staining solution and wash the cells thoroughly with deionized water to remove unbound dye.
-
For quantification, destain the cells by adding 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance of the extracted stain at 562 nm.
d. Gene Expression Analysis (RT-qPCR):
-
Treat cells with this compound for a shorter duration (e.g., 72 hours) to capture changes in gene expression.
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for osteogenic marker genes such as RUNX2, ALP, and COL1A1. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent system.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to calculate the nitrite concentration.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a given cell line.
-
Seed cells (e.g., a cancer cell line or the cell line used in the bioactivity assay) in a 96-well plate at an appropriate density.
-
After overnight incubation, treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.
Metabolomics Sample Preparation and Analysis
This protocol outlines a general workflow for the extraction and analysis of this compound from a plant matrix or biological sample for LC-MS-based metabolomics.
a. Extraction from Plant Material:
-
Lyophilize and grind the plant material to a fine powder.
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (pre-chilled to -20°C).
-
Vortex the mixture for 1 minute and sonicate for 15 minutes in an ice bath.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.
b. LC-MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to a high percentage to elute compounds of varying polarities.
-
Mass Spectrometry: Operate in both positive and negative ion modes to capture a wider range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect fragmentation data for metabolite identification.
-
This compound Detection: Monitor for the specific m/z of this compound ([M+H]+ or [M-H]-) and its characteristic fragmentation pattern for targeted analysis.
c. Data Analysis:
-
Data Preprocessing: Use software such as XCMS or MS-DIAL for peak picking, alignment, and normalization.
-
Statistical Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify significant differences in metabolite profiles between sample groups.
-
Metabolite Identification: Identify this compound and other significant metabolites by comparing their accurate mass, retention time, and fragmentation spectra with databases (e.g., METLIN, MassBank) and authentic standards.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced osteoblast differentiation.
Experimental Workflow
Caption: General workflow for using this compound as a chemical marker in metabolomics.
References
Application Notes and Protocols for the Development of Analytical Standards for Byzantionoside B
Abstract
This document provides detailed application notes and protocols for the development of analytical standards for Byzantionoside B, a naturally occurring glycoside with significant potential in drug development due to its osteogenic and anti-inflammatory properties.[1] These guidelines are intended for researchers, scientists, and drug development professionals. The protocols herein describe methods for the identification, quantification, and characterization of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, this document outlines the key signaling pathways associated with the biological activities of this compound.
Introduction
This compound is a glycoside with the molecular formula C₁₉H₃₂O₇ and a molecular weight of 372.5 g/mol .[2] It has demonstrated promising biological activities, including the stimulation of bone formation and potential anti-inflammatory effects, making it a compound of interest for pharmaceutical research.[1] The development of robust and reliable analytical standards is crucial for the quality control, preclinical, and clinical evaluation of this compound. This document provides a comprehensive guide to establishing such standards.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₂O₇ | [2] |
| Molecular Weight | 372.5 g/mol | [2] |
| IUPAC Name | (4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | [2] |
| CAS Number | 135820-80-3 | [2] |
| Appearance | White to off-white powder | Assumed |
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes the extraction of this compound from a plant matrix for analytical purposes.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Weigh 1 gram of powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 5 mL of water.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness and reconstitute in a known volume of methanol for analysis.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This protocol outlines a method for the quantification of this compound using HPLC-PDA.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 20-80% B
-
20-25 min: 80-20% B
-
25-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Table 2: HPLC-PDA Method Validation Parameters (Illustrative)
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
Protocol 2: Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the analysis of this compound.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI Positive
-
MS/MS Parameters: Optimize precursor ion and product ions for this compound. A possible transition would be m/z 373.2 [M+H]⁺ → fragment ions.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-PDA method.
-
Method Development: Infuse a standard solution of this compound to determine the optimal precursor ion and fragment ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Analyze the samples and standards using the developed LC-MS/MS method.
-
Quantification: Use the peak area ratio of the analyte to an internal standard (if used) to construct a calibration curve for quantification.
Table 3: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 373.2 [M+H]⁺ |
| Product Ion 1 (m/z) | To be determined experimentally |
| Product Ion 2 (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation of isolated this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra.
-
Data Analysis: Assign the proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra. Compare the obtained data with published literature values to confirm the structure.
Table 4: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CD₃OD)[3]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 199.5 |
| 3 | 5.85 (s) | 127.5 |
| 4 | - | 165.2 |
| 5 | - | 36.8 |
| 6 | 2.05 (m) | 48.5 |
| 7 | 1.45 (m), 1.93 (m) | 41.5 |
| 8 | 1.75 (m) | 34.5 |
| 9 | 3.95 (m) | 75.7 |
| 10 | 1.25 (d, J=6.2 Hz) | 19.9 |
| 11 | 0.95 (s) | 23.5 |
| 12 | 1.05 (s) | 24.5 |
| 13 | 1.90 (s) | 21.5 |
| 1' | 4.32 (d, J=7.8 Hz) | 102.3 |
Biological Activity and Associated Signaling Pathways
Osteogenic Activity
This compound has been shown to stimulate osteoblast differentiation and mineralization, suggesting its potential in bone regeneration.[1] This activity is believed to be mediated through the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1]
Caption: Proposed signaling pathway for this compound-induced osteogenesis.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
References
Byzantionoside B: Application Notes and Protocols for Therapeutic Agent Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byzantionoside B is a naturally occurring C-9 epimer of Blumenol C glucoside, differing in its stereochemistry at the C-9 position with a (9R) configuration.[1][2] While structurally similar to its epimer, this compound has demonstrated distinct biological activities that suggest its potential as a therapeutic agent.[1] This document provides an overview of its known biological effects and detailed protocols for the investigation of its potential anti-cancer properties.
Known Biological Activities
This compound has been primarily investigated for its roles in bone regeneration and its anti-inflammatory properties. It has been shown to stimulate human osteoblast cells, promoting bone formation by increasing alkaline phosphatase (ALP) activity and enhancing mineralization.[1] The proposed mechanism for its osteogenic activity involves the upregulation of bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2).[1] Additionally, there are suggestions that it may reduce inflammation markers.[1]
Potential Anti-Cancer Activity
While extensive research is still required, preliminary information suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines.[1] This section provides a framework for the systematic evaluation of its anti-cancer potential.
Data Presentation: Cytotoxicity Profile of this compound
The following table is a template for presenting cytotoxicity data (IC50 values) for this compound against a panel of human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) - Example Data |
| MCF-7 | Breast Cancer | 48 | Hypothetical Value |
| MDA-MB-231 | Breast Cancer | 48 | Hypothetical Value |
| A549 | Lung Cancer | 48 | Hypothetical Value |
| HCT116 | Colon Cancer | 48 | Hypothetical Value |
| PC-3 | Prostate Cancer | 48 | Hypothetical Value |
Note: The IC50 values in this table are hypothetical and should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
This compound
-
Human cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting compensation and gates.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the molecular mechanism of this compound-induced apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins.
Visualizations
Signaling Pathways and Workflows
References
Troubleshooting & Optimization
Improving the yield of Byzantionoside B from plant extracts.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction, purification, and yield improvement of Byzantionoside B from plant extracts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring dammarane glycoside, specifically a C13-nor-isoprenoid.[1][2] It is a stereoisomer of Blumenol C glucoside, differing in the three-dimensional arrangement at the C-9 position.[3] Its chemical formula is C₁₉H₃₂O₇.[1] Structurally, its absolute stereochemistry has been identified as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside.[4] This compound is of interest due to its various biological activities, including antioxidant, anti-inflammatory, and potential cytotoxic effects on certain cancer cell lines.[1][3] Notably, it has demonstrated the ability to stimulate bone formation and regeneration.[5]
Q2: What are the primary plant sources for this compound?
This compound has been isolated from several plant species. The most commonly cited sources in scientific literature include:
Q3: What are the main challenges in isolating high yields of this compound?
Researchers may face several challenges, including:
-
Low natural abundance: The concentration of this compound in plant tissues can be low, requiring large amounts of starting material.
-
Co-extraction of similar compounds: Its structural similarity to other glycosides and isomers, like Blumenol C glucoside, can complicate purification.
-
Compound degradation: As a glycoside, this compound is susceptible to hydrolysis, where the glycosidic bond is cleaved, particularly under acidic or high-temperature conditions.[1][8]
-
Complex purification process: Achieving high purity often requires multiple chromatographic steps, which can lead to sample loss at each stage.[2]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Low Yield from Initial Extraction
Q: My crude extract shows very low quantities of this compound after initial solvent extraction. What factors should I investigate to improve the yield?
A: Low yield at the extraction stage can be attributed to several factors related to the plant material, solvent selection, and extraction method.
Possible Causes & Solutions:
-
Plant Material: The concentration of secondary metabolites can vary significantly based on the plant part, geographical location, and harvest time. Ensure you are using the plant part reported to have the highest concentration (e.g., leaves, aerial parts).[2][7]
-
Solvent Polarity: this compound is a glycoside, making it relatively polar. Highly nonpolar solvents like hexane may be inefficient for initial extraction. Methanol or ethanol are commonly used and are effective for this class of compounds.[2]
-
Extraction Technique: The efficiency of extraction can be technique-dependent. Maceration is simple but may be less efficient than methods that increase surface area and solvent penetration, such as ultrasound-assisted extraction (UAE) or heat reflux extraction.
-
Compound Degradation: Excessive heat during extraction can lead to degradation. If using heat, monitor temperatures closely. Glycosides can also be susceptible to enzymatic hydrolysis from endogenous plant enzymes upon cell lysis; flash-freezing plant material in liquid nitrogen before extraction can mitigate this.
Issue 2: Difficulty in Chromatographic Purification
Q: I am struggling to separate this compound from impurities, especially other isomeric compounds. How can I improve my purification protocol?
A: The purification of this compound typically requires a multi-step chromatographic approach due to the complexity of the plant extract.
Possible Causes & Solutions:
-
Initial Fractionation: Before fine purification, it is crucial to perform a liquid-liquid partitioning of the crude extract. A typical sequence involves partitioning the aqueous extract against solvents of increasing polarity, such as n-hexane (to remove lipids), ethyl acetate, and finally n-butanol, where polar glycosides like this compound tend to concentrate.[7]
-
Column Chromatography Selection: A single chromatographic method is rarely sufficient. A common and effective strategy involves sequential steps:
-
Silica Gel Chromatography: For initial separation based on polarity.
-
Reversed-Phase (RP-C18) Chromatography: To separate compounds based on hydrophobicity. This step is often effective at separating closely related isomers.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography, which helps remove pigments and other classes of compounds.[2]
-
-
Gradient Elution: For both silica and RP-C18 chromatography, using a gradient elution (gradually changing the solvent mixture's polarity) provides better resolution than isocratic elution (using a single solvent mixture).
Issue 3: Suspected Sample Degradation During Workflow
Q: The final yield is much lower than expected from initial analytical tests, suggesting the compound is degrading. How can I prevent this?
A: this compound, as a glycoside, is primarily susceptible to hydrolysis and oxidation.[1] Minimizing these reactions is critical for maintaining yield.
Possible Causes & Solutions:
-
Hydrolysis: The glycosidic bond can be cleaved by water, a reaction often catalyzed by acidic conditions or high temperatures.[1][8]
-
Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice) whenever possible. Avoid prolonged heating.[8]
-
pH Management: Avoid strongly acidic or basic conditions. Use buffered solutions if pH control is necessary.
-
-
Oxidation: Many natural products are prone to oxidation, which can be initiated by light, heat, or trace metals.[8]
-
Minimize Light Exposure: Protect samples from direct light by using amber glass vials or wrapping containers in aluminum foil.[8]
-
Inert Atmosphere: For long-term storage or sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
-
Proper Storage: Store purified samples and valuable fractions in a non-reactive solvent (e.g., DMSO, methanol) at low temperatures (-20°C or -80°C).
-
Section 3: Experimental Protocols & Data
Experimental Protocol 1: General Extraction and Purification Workflow
This protocol is a representative methodology based on common practices for isolating glycosides from plant material.[2][7]
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.
-
Methanol Extraction: Macerate the powdered plant material with methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 48-72 hours, with occasional agitation. Filter and repeat the extraction process three times.
-
Concentration: Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).
-
This compound is expected to concentrate in the n-BuOH fraction.
-
-
Column Chromatography:
-
Subject the dried n-BuOH fraction to silica gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., dichloromethane-methanol).
-
Pool fractions containing the target compound (monitored by TLC or HPLC).
-
Further purify the enriched fractions using reversed-phase (RP-C18) column chromatography with a methanol-water gradient.
-
If necessary, a final purification step using Sephadex LH-20 with methanol as the mobile phase can be employed.
-
-
Compound Identification: Confirm the structure of the purified compound using spectroscopic methods such as HR-ESI-MS and NMR (1H, 13C, COSY, HSQC, HMBC).[2]
Data Presentation
Table 1: Hypothetical Comparison of Initial Extraction Solvents for this compound
| Solvent System | Polarity Index | Typical Compound Classes Extracted | Expected Relative Yield of this compound |
| n-Hexane | 0.1 | Lipids, Waxes, Nonpolar Terpenes | Very Low |
| Dichloromethane | 3.1 | Less Polar Aglycones, Some Terpenoids | Low |
| Ethyl Acetate | 4.4 | Flavonoids, Aglycones, Less Polar Glycosides | Moderate |
| 95% Ethanol | 5.2 | Glycosides, Flavonoids, Saponins | High |
| Methanol | 5.1 | Glycosides, Saponins, Polar Compounds | High |
| Water | 10.2 | Sugars, Highly Polar Glycosides, Proteins | Moderate to High (High co-extraction) |
Table 2: Representative UPLC-MS/MS Parameters for Quantification
Quantitative analysis of this compound can be achieved with high sensitivity and selectivity using UPLC-MS/MS.[9][10]
| Parameter | Specification |
| Chromatography | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ (To be determined experimentally) |
| Product Ions (m/z) | At least two characteristic fragments (To be determined) |
Section 4: Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: A generalized experimental workflow for the isolation of this compound.
Caption: A logical diagram for troubleshooting low yields of this compound.
Caption: The BMP-2/Runx2 signaling pathway activated by this compound.[3][5]
References
- 1. Buy this compound | 135820-80-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural Revisions of Blumenol C Glucoside and this compound [jstage.jst.go.jp]
- 5. This compound | CAS:189109-45-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. Three new flavonoid glycosides, this compound 6'-O-sulfate and xyloglucoside of (Z)-hex-3-en-1-ol from Ruellia patula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Stability of Byzantionoside B in different solvents and pH.
This technical support center provides guidance and answers frequently asked questions regarding the stability of Byzantionoside B in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a saponin, specifically a glycoside, which can be susceptible to degradation under certain conditions.[1][2][3] Like other saponins, its stability is influenced by factors such as pH, temperature, solvent, light, and oxygen exposure.[4][5] The primary degradation pathway for glycosides like this compound is the hydrolysis of the glycosidic bond, which separates the sugar moiety from the aglycone.[1][4]
Q2: In which solvents is this compound soluble and what are the recommended storage conditions for solutions?
This compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] For short-term storage, solutions should be kept at low temperatures (-20°C) and protected from light. For long-term storage, it is advisable to store the compound in a solid form under desiccated and dark conditions at -20°C or below.
Q3: How does pH affect the stability of this compound?
While specific data for this compound is limited, saponins, in general, are known to be unstable in acidic or alkaline conditions.[4] Increased acidity, in particular, can catalyze the hydrolysis of the glycosidic bond, leading to degradation.[5] It is recommended to maintain a neutral pH environment whenever possible. If experiments require acidic or basic conditions, exposure time should be minimized, and the temperature should be kept low to reduce the rate of degradation. The degradation of similar glycosidic compounds often follows first-order kinetics, with the rate of degradation being pH-dependent.[7][8]
Q4: What is the thermal stability of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Verify the pH of your experimental buffer and adjust to neutral if possible. 4. Protect solutions from light and exposure to oxygen.[5] |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products. | 1. Characterize the degradation products using HPLC-MS.[4] 2. Develop a stability-indicating analytical method to separate and quantify this compound from its degradants.[10] 3. Review storage conditions and experimental protocols to identify potential causes of degradation (e.g., pH, temperature, light exposure). |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation. | 1. Confirm the solubility of this compound in the chosen solvent at the desired concentration. 2. If using a volatile solvent, ensure containers are properly sealed. 3. Consider using a co-solvent system to improve solubility. |
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively reported in peer-reviewed literature. The following tables provide a general overview of saponin stability based on available literature and should be used as a guideline. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 1: General Influence of pH on Saponin Stability (Qualitative)
| pH Range | Stability | Primary Degradation Pathway |
| Acidic (< 6) | Low | Acid-catalyzed hydrolysis of the glycosidic bond.[4][5] |
| Neutral (6-8) | Optimal | Minimal degradation. |
| Alkaline (> 8) | Low to Moderate | Base-catalyzed hydrolysis of the glycosidic bond.[4] |
Table 2: Example Degradation Kinetics Data for a Glycoside (Verbascoside) at 25°C
This data is for Verbascoside and is provided as an illustrative example of how pH can affect stability. Similar studies would be required for this compound.
| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.010 | 69.3 |
| 5.5 | 0.008 | 86.6 |
| 7.4 | 0.025 | 27.7 |
| 8.0 | 0.031 | 22.4 |
| 11.0 | 0.045 | 15.4 |
| (Data adapted from a study on Verbascoside stability)[7] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with each buffer to a final known concentration.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.[10][11]
-
Data Analysis: Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).[7] Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[10]
-
Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate) to achieve optimal separation of the parent compound from its degradation products.
-
Method Optimization: Fine-tune the gradient, flow rate, column temperature, and injection volume to ensure good resolution, peak shape, and sensitivity.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. For peak purity analysis and identification of degradants, a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for pH Stability Testing of this compound.
Caption: Factors Influencing the Stability of this compound.
References
- 1. Buy this compound | 135820-80-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H32O7 | CID 14135395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:189109-45-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Byzantionoside B Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Byzantionoside B using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a natural dammarane glycoside that can be isolated from various plant sources.[1] It is a stereoisomer of Blumenol C glucoside, differing in the spatial arrangement at the C-9 position.[2][3] Research has indicated that this compound exhibits several biological activities, including the potential to stimulate bone formation and regeneration, making it a compound of interest for pharmaceutical and biochemical research.[2]
Q2: What are the main challenges in purifying this compound by HPLC?
The primary challenges in purifying this compound stem from its nature as a saponin and its presence in complex plant extracts.[4][5] Key difficulties include:
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Co-elution with structurally similar compounds: A major challenge is the separation of this compound from its epimer, Blumenol C glucoside, as they have very similar polarities.[2][3]
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Complex sample matrix: Crude plant extracts contain numerous other compounds (pigments, lipids, other glycosides) that can interfere with the separation.[6]
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Low concentration: The concentration of this compound in the source material may be low, necessitating efficient extraction and pre-concentration steps.[6]
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Compound stability: Saponins can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH.
Q3: What type of HPLC column is best suited for this compound purification?
Reversed-phase columns are typically the most effective for separating saponins like this compound. A C18 column is the most common choice and a good starting point. If co-elution with isomers like Blumenol C glucoside is a persistent issue, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a cyano column.
Q4: What is a typical mobile phase for purifying this compound?
A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC of saponins. To improve peak shape and resolution, a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, is often added to the mobile phase.[7][8]
Q5: How can I detect this compound during HPLC?
This compound is a glycoside and may lack a strong chromophore for UV detection. However, detection is often possible at low UV wavelengths, typically in the range of 200-210 nm.[9] If available, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be more sensitive and specific for detecting saponins.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of Peaks
| Possible Cause | Recommended Solution |
| Inadequate mobile phase gradient | Optimize the gradient. A shallower gradient will increase the run time but can significantly improve the separation of closely eluting compounds like this compound and its isomers. |
| Inappropriate stationary phase | If a C18 column fails to provide the desired resolution, test a column with a different selectivity, such as a phenyl-hexyl or cyano column. |
| Column overloading | Reduce the sample load. Injecting too much sample can lead to peak broadening and a loss of resolution. |
| High flow rate | Decrease the flow rate. This can enhance the interaction between the analyte and the stationary phase, leading to better separation, although it will increase the analysis time. |
| Incorrect mobile phase pH | Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid). This can alter the ionization of analytes and improve peak shape and resolution.[6] |
Problem 2: Peak Tailing or Asymmetry
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase | Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to minimize unwanted interactions. |
| Column contamination or degradation | Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column overloading | Reduce the amount of sample injected onto the column. |
Problem 3: Low Yield of Purified this compound
| Possible Cause | Recommended Solution |
| Degradation of the compound | Avoid high temperatures during solvent evaporation (use a rotary evaporator at < 40°C). Be mindful of pH, as extreme acidic or basic conditions can cause hydrolysis of the glycosidic bond. |
| Inefficient extraction from the plant material | Optimize the extraction procedure. Techniques like sonication or maceration can improve efficiency. Flash-freezing the plant material in liquid nitrogen prior to extraction can help deactivate enzymes that may degrade the target compound. |
| Poor recovery from the HPLC column | Ensure the mobile phase is strong enough to elute the compound completely. After the gradient, include a high-organic wash step. |
| Sub-optimal fraction collection | If using a peak-based fraction collector, ensure the threshold is set appropriately to capture the entire peak. |
Data Presentation: Typical Preparative HPLC Parameters
The following table summarizes typical starting parameters for the purification of saponins like this compound on a preparative HPLC system. These may need to be optimized for your specific sample and system.
| Parameter | Typical Value/Range | Notes |
| Column | C18, 5-10 µm particle size | Dimensions will depend on the amount of material to be purified (e.g., 250 x 10 mm for mg scale). |
| Mobile Phase A | Water + 0.1% Formic or Acetic Acid | Degas solvents before use. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic or Acetic Acid | Acetonitrile often provides better resolution. |
| Gradient | Start with a shallow gradient (e.g., 5-10% B, increasing to 70-90% B over 30-60 min) | Optimize based on analytical scale separation. |
| Flow Rate | 3-5 mL/min | Adjust based on column dimensions and particle size. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature can improve reproducibility.[7] |
| Sample Concentration | 10-30 mg/mL | Dissolve in a solvent compatible with the initial mobile phase.[7] |
| Injection Volume | 1-5 mL | Depends on the column size and sample concentration. |
| Detection | UV at 205-210 nm or ELSD/MS | Low UV wavelengths are often necessary for saponins. |
Experimental Protocols
General Protocol for this compound Purification
This protocol outlines a general workflow for the isolation and purification of this compound from a plant source.
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with a solvent such as 80% ethanol or methanol at room temperature using maceration or sonication. Repeat the extraction process three times to ensure maximum yield.
-
Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
-
Initial Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This compound is likely to be found in the more polar fractions (ethyl acetate or n-butanol).
-
Alternatively, subject the crude extract to open column chromatography on silica gel or a reversed-phase material (C18) to obtain semi-purified fractions.
-
-
Preparative HPLC:
-
Dissolve the semi-purified, this compound-containing fraction in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Set up the preparative HPLC system with the parameters outlined in the table above.
-
Inject the sample and begin the gradient elution.
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Monitor the elution profile and collect the fractions corresponding to the this compound peak.
-
-
Purity Analysis and Final Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain pure this compound as a powder.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. scilit.com [scilit.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural revisions of blumenol C glucoside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Experiments with Byzantionoside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Byzantionoside B in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring dammarane glycoside.[1] Its primary reported biological activities include stimulating bone formation, potential anti-inflammatory effects, antioxidant activity, and possible cytotoxic effects on certain cancer cell lines.[1][2]
Q2: What is the known mechanism of action for this compound in osteogenesis?
This compound has been shown to promote osteoblast differentiation.[2] It upregulates the expression of key osteogenic genes, including bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2), by activating the BMP-2/Runx2 signaling pathway.[2][3]
Q3: In which cell types has this compound been shown to be effective?
Studies have demonstrated the positive effects of this compound on human osteoblast cells, such as MG-63.[2] It has also been suggested to have effects on macrophage cell lines (e.g., RAW 264.7) in the context of inflammation and on various cancer cell lines regarding its cytotoxic potential.[2]
Q4: What is the difference between this compound and Blumenol C glucoside?
This compound and Blumenol C glucoside are stereoisomers, differing in their three-dimensional arrangement at the C-9 position.[2] This structural difference leads to distinct biological activities, with this compound showing promise in bone regeneration and inflammation, while Blumenol C glucoside is primarily studied in the context of plant symbiosis.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Osteogenic Activity Observed | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A concentration of 100 μM has been cited as effective in some studies.[3] |
| Insufficient incubation time. | Extend the treatment period. Osteoblast differentiation is a multi-day process; for example, ALP activity can be measured after 7 days of treatment.[2] | |
| Cell line is not responsive. | Ensure you are using a suitable osteoblast cell line (e.g., MG-63 or primary human osteoblasts).[2] | |
| High Variability in Experimental Replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. |
| Uneven compound distribution. | Mix the compound thoroughly in the media before adding it to the cells. Ensure proper mixing after addition to the wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Unexpected Cytotoxicity | Concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your cell line.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments, including the vehicle control.[2] | |
| Difficulty Dissolving this compound | Poor solubility in aqueous media. | Prepare a stock solution in an appropriate solvent like DMSO.[2] Further dilute the stock solution in the culture medium to the final desired concentration. |
Experimental Protocols
Osteoblast Differentiation and Mineralization Assay
This protocol is designed to assess the osteogenic potential of this compound.
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Cell Culture: Culture human osteoblast cells (e.g., MG-63) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]
-
Compound Treatment: Seed cells in multi-well plates. Once they reach a suitable confluency, treat them with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).[2]
-
Alkaline Phosphatase (ALP) Activity Assay: After a 7-day incubation period, lyse the cells. Measure the ALP activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. Read the absorbance at 405 nm.[2]
-
Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 14-21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells and can be used to determine the cytotoxic effects of a compound.
-
Cell Seeding: Seed cancer cell lines of interest in 96-well plates.[2]
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Compound Treatment: Treat the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours).[2]
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MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will convert the yellow MTT to purple formazan.[2]
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Formazan Solubilization and Measurement: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at approximately 570 nm.[2] Calculate the percentage of cell viability relative to the untreated control.[2]
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
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Cell Culture and Stimulation: Culture RAW 264.7 macrophages. Stimulate the cells with LPS in the presence or absence of various concentrations of this compound.[2]
-
Nitric Oxide Measurement: After 24 hours of incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. Read the absorbance at 540 nm.[2]
-
Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT) to ensure that any reduction in NO production is not due to cytotoxicity.[2]
Quantitative Data Summary
| Activity | Cell Type | Key Markers/Assays | Reported Effect of this compound |
| Osteogenic Activity | Human Osteoblasts (e.g., MG-63) | Alkaline Phosphatase (ALP) Activity | Significant increase.[2] At 100 μM, a new flavone glycoside in the same study showed a 114.10 ± 4.41% increase.[3] |
| Mineralization | Enhanced.[2] At 100 μM, a new flavone glycoside in the same study showed a 150.10 ± 0.80% increase.[3] | ||
| Gene Expression (mRNA) | Upregulation of osteopontin (1.39 ± 0.01-fold), BMP-2 (1.30 ± 0.04-fold), and Runx2 (1.43 ± 0.10-fold) was observed with a new compound in the same study, with this compound showing similar effects.[3] | ||
| Anti-inflammatory Activity | Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO) Production | Suggested to reduce inflammation markers.[2] |
| Cytotoxicity | Various Cancer Cell Lines | MTT Assay | May exhibit cytotoxic effects.[2] |
| Antioxidant Activity | - | - | Possesses antioxidant properties.[2] |
Visualizations
References
Technical Support Center: Byzantionoside B Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Byzantionoside B during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a triterpenoid saponin, specifically a dammarane glycoside.[1] Its chemical structure consists of a non-sugar part (aglycone or sapogenin) linked to a sugar moiety through a glycosidic bond. This bond is a key factor in its stability.
Q2: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by:
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Hydrolysis: The cleavage of the glycosidic bond is a major degradation pathway for glycosides.[2][3] This can be catalyzed by acidic or basic conditions, as well as by enzymes (glycosidases).
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Temperature: High temperatures accelerate chemical reactions, including hydrolysis and other degradation processes, leading to a faster breakdown of saponins.[4][5][6]
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Humidity: High humidity can promote hydrolysis by providing the water molecules necessary for the reaction and can also create an environment conducive to microbial growth, which may produce degradative enzymes.[6]
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Light: Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation of natural glycosides.[7][8]
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Oxidation: The presence of oxidizing agents can also lead to the degradation of saponins.[9]
Q3: What are the recommended long-term storage conditions for pure this compound?
For optimal stability, pure this compound should be stored in a tightly sealed container, protected from light, at a low temperature. Based on general guidelines for saponin storage, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Low temperatures significantly slow down chemical degradation rates.[6] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Protected from light (e.g., amber vial) | Prevents photodegradation. |
| Humidity | Dry environment (desiccator) | Minimizes the risk of hydrolysis. |
Q4: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or purity in stored this compound | - Inappropriate storage temperature.- Exposure to humidity.- Exposure to light.- Presence of acidic or basic contaminants. | - Review storage conditions and ensure they align with the recommendations (See FAQ Q3).- Use a desiccator to store the sample.- Store in an amber, airtight vial.- Ensure all handling and storage materials are clean and inert. |
| Appearance of new peaks in HPLC chromatogram | - Degradation of this compound. | - Perform a forced degradation study to identify potential degradation products (See Experimental Protocol 1).- Characterize the new peaks using techniques like LC-MS to understand the degradation pathway. |
| Variability in experimental results | - Inconsistent sample handling.- Use of degraded this compound stock solutions. | - Prepare fresh stock solutions for each experiment.- Ensure consistent and appropriate storage of all samples and solutions.- Regularly check the purity of the stock material using HPLC. |
| Sample discoloration | - Photodegradation or oxidation. | - Store the sample protected from light.- Consider storing under an inert atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the stock solution to a UV lamp (254 nm) for 24 hours.
3. Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 2.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general HPLC method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is recommended before use.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 203 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a reference standard.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed/stored sample to that of the control/initial sample.
Visualizations
Caption: A simplified diagram illustrating the potential degradation pathways for this compound.
Caption: A logical workflow to troubleshoot and address the degradation of this compound.
Caption: A flowchart outlining the key steps in a typical stability testing experiment for this compound.
References
- 1. Buy this compound | 135820-80-3 [smolecule.com]
- 2. Khan Academy [khanacademy.org]
- 3. jackwestin.com [jackwestin.com]
- 4. researchgate.net [researchgate.net]
- 5. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks [frontiersin.org]
- 8. Flavonoid Glycosides in Brassica Species Respond to UV-B Depending on Exposure Time and Adaptation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dereplication of Bioactive Agave Saponin Fractions: The Hidden Saponins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Isolation of Byzantionoside B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Byzantionoside B. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a naturally occurring megastigmane glycoside with the molecular formula C₁₉H₃₂O₇.[1] It has been isolated from a variety of plant species, including Peumus elongatus, Stachys byzantina, Clerodendrum infortunatum, Uraria crinita, and Piper elongatum.[2][3]
Q2: What are the known biological activities of this compound?
This compound has demonstrated several promising biological activities, including:
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Osteogenic Effects: It stimulates bone formation and regeneration by promoting the differentiation of human osteoblast cells.[4] This is believed to occur through the activation of the BMP-2/Runx2 signaling pathway.[4]
-
Anti-inflammatory Properties: Studies suggest that this compound can reduce inflammation markers, making it a candidate for further investigation in inflammatory conditions.[4]
-
Antioxidant Activity: It possesses antioxidant properties, helping to neutralize harmful free radicals.
-
Cytotoxicity: Some research indicates potential cytotoxic effects against certain cancer cell lines.[4]
Q3: What are the key challenges when scaling up the isolation of this compound?
Scaling up the isolation of natural products like this compound presents several challenges:
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Maintaining Yield and Purity: As the scale of extraction and purification increases, maintaining the high yield and purity achieved at the lab scale can be difficult.
-
Solvent Volume and Cost: Larger scale operations require significant volumes of solvents, which can be costly and pose environmental concerns.
-
Chromatographic Resolution: Achieving baseline separation of this compound from structurally similar compounds during preparative chromatography can be challenging with larger sample loads.
-
Compound Stability: this compound, being a glycoside, may be susceptible to hydrolysis (cleavage of the sugar moiety) under certain pH and temperature conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale isolation of this compound.
Low Yield During Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Increase the extraction time or the number of extraction cycles. - Ensure the plant material is finely ground to maximize surface area. - Consider using alternative extraction techniques such as ultrasound-assisted or microwave-assisted extraction. |
| Degradation of this compound | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Ensure the pH of the extraction solvent is neutral to prevent acid or base-catalyzed hydrolysis of the glycosidic bond. |
| Incorrect Solvent Polarity | - Start with a broad-polarity solvent like 95% ethanol or methanol to extract a wide range of compounds, including glycosides. - If the yield is still low, perform sequential extractions with solvents of increasing polarity. |
Poor Separation During Liquid-Liquid Partitioning
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Centrifugation can also be effective in breaking persistent emulsions. |
| Incorrect Solvent System | - Ensure the two solvents are immiscible and have a sufficient density difference for clear layer separation. - Test different solvent systems on a small scale before committing to the entire batch. |
Co-elution of Impurities During Chromatography
| Potential Cause | Troubleshooting Steps |
| Structurally Similar Compounds | - Optimize the mobile phase composition. For reversed-phase HPLC, fine-tuning the ratio of organic solvent (e.g., acetonitrile or methanol) to water can improve resolution. - Employ a shallower gradient during preparative HPLC to increase the separation between closely eluting peaks. - Consider using a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl or cyano). |
| Column Overload | - Reduce the amount of crude extract loaded onto the column. - Increase the diameter of the preparative column to accommodate a larger sample size without compromising resolution. |
Experimental Protocols
General Workflow for Scaling Up this compound Isolation
This protocol is a generalized procedure based on methodologies for isolating megastigmane glycosides. Optimization will be required based on the specific plant source and available equipment.
-
Extraction:
-
Air-dried and powdered plant material (e.g., 1-5 kg of Uraria crinita) is extracted exhaustively with 95% ethanol at room temperature (3 x 10 L, 48 hours each).
-
The ethanol extracts are combined and concentrated under reduced pressure using a large-scale rotary evaporator to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water (2 L) and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (3 x 2 L) and n-butanol (3 x 2 L).
-
The n-butanol fraction, which is typically enriched with glycosides, is concentrated to dryness.
-
-
Preliminary Chromatographic Fractionation:
-
The n-butanol fraction is subjected to column chromatography on a silica gel or a reversed-phase C18 column of appropriate size.
-
A stepwise gradient elution is employed, starting with a less polar mobile phase and gradually increasing the polarity. For example, on a C18 column, a gradient of methanol in water (e.g., 20% to 100%) can be used.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative HPLC Purification:
-
Fractions enriched with this compound are pooled and further purified by preparative reversed-phase HPLC.
-
Column: A C18 preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile in water is commonly used. The gradient should be optimized based on analytical HPLC results to ensure good separation from impurities (e.g., a shallow gradient from 25% to 45% acetonitrile over 40 minutes).
-
Flow Rate: Adjusted based on the column dimensions (e.g., 15-25 mL/min).
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 210-240 nm).
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Fractions corresponding to the pure this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.
-
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₂O₇ | [1] |
| Molecular Weight | 372.5 g/mol | [1] |
| XLogP3 | -1.5 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Note: XLogP3 is a computed measure of hydrophobicity. A lower value indicates higher water solubility.
Typical Solvent Ratios for Purification Steps
| Purification Step | Solvent System Example | Ratio (v/v) | Notes |
| Liquid-Liquid Partitioning | Ethyl Acetate : Water | 1:1 | For removal of less polar compounds. |
| n-Butanol : Water | 1:1 | To extract the glycoside-rich fraction. | |
| Preparative HPLC | Acetonitrile : Water | Gradient | A shallow gradient (e.g., 0.5-1% change per minute) around the elution point of this compound is recommended for optimal separation. |
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the scaled-up isolation of this compound.
Signaling Pathways
1. Osteogenic Activity of this compound
This compound has been shown to promote bone formation by activating the BMP-2/Runx2 signaling pathway in osteoblasts.[4]
Caption: Proposed BMP-2/Runx2 signaling pathway activated by this compound.
2. Putative Anti-inflammatory Mechanism
Based on the known mechanisms of similar natural glycosides, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory cytokine production.
Caption: Putative anti-inflammatory mechanism of this compound.
3. Likely Antioxidant Mechanism of Action
The antioxidant properties of this compound are likely due to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.
Caption: Likely mechanism of antioxidant action for this compound.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Total Synthesis of Byzantionoside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Byzantionoside B. The content is structured to address specific experimental challenges, particularly in the stereoselective synthesis of the aglycone and the subsequent glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound, which has the revised stereostructure of (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, can be divided into two main areas:
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Stereocontrolled Synthesis of the Aglycone: The aglycone possesses two stereocenters at C6 and C9. Achieving the correct (6R, 9R) configuration with high diastereoselectivity is a significant hurdle. This requires careful selection of chiral starting materials or the use of stereoselective reactions.
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Stereoselective β-Glycosylation: The formation of the β-glycosidic bond at the sterically hindered tertiary C9 hydroxyl group is a major challenge. Standard glycosylation methods may result in low yields, competing elimination reactions, or the formation of the undesired α-anomer.
Q2: Has the total synthesis of this compound been reported?
A2: As of late 2025, a formal total synthesis of this compound has not been published in peer-reviewed literature. However, syntheses of related megastigmane glycosides and the aglycone, blumenol C (the C9 epimer), have been reported. These syntheses provide a roadmap and highlight potential difficulties.
Q3: What analytical methods are crucial for characterizing the stereochemistry of synthetic intermediates?
A3: To confirm the absolute and relative stereochemistry of intermediates, a combination of techniques is essential:
-
NMR Spectroscopy: 1D and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are critical for determining the relative stereochemistry. For megastigmanes, specific 13C-NMR chemical shifts can sometimes empirically suggest the stereochemistry at C9.
-
Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase is invaluable for separating diastereomers and determining diastereomeric ratios (d.r.).
-
Optical Rotation: Comparison of the specific rotation of synthetic intermediates with reported values for natural or previously synthesized related compounds can help in assigning the absolute configuration.
-
Mosher's Ester Analysis: This method can be used to determine the absolute configuration of chiral alcohols, such as the C9 hydroxyl group in the aglycone.
Troubleshooting Guides
Aglycone Synthesis: Stereocontrol at C6 and C9
Problem: Low diastereoselectivity in the synthesis of the (6R, 9R) aglycone.
Possible Cause & Solution Workflow:
Minimizing batch-to-batch variability of Byzantionoside B extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Byzantionoside B extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a dammarane-type triterpenoid saponin. It has been isolated from several plant species, most notably Uraria crinita, which is recognized for its use in traditional medicine for skeletal issues.[1]
Q2: What are the known biological activities of this compound?
A2: this compound exhibits several biological activities, including the stimulation of osteoblast differentiation and bone formation, as well as anti-inflammatory and antioxidant effects.[1] Its pro-osteogenic effects are primarily mediated through the BMP-2/Runx2 signaling pathway.
Q3: What are the main causes of batch-to-batch variability in this compound extracts?
A3: The primary causes of variability stem from inconsistencies in the raw plant material and the extraction process itself. Factors include the geographical source and harvest time of the plant, storage conditions, choice of extraction solvent, temperature, and duration of the extraction.
Q4: Which analytical method is recommended for quantifying this compound in an extract?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of this compound and other saponins.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Yield of Crude this compound Extract
Q: My extraction process is resulting in a very low yield of the crude saponin extract. What factors could be responsible, and how can I improve the yield?
A: Low yields can be attributed to several factors related to the plant material and extraction parameters.
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Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, the part used (roots, leaves, etc.), and the time of harvest. Ensure you are using a consistent and high-quality source of Uraria crinita.
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Particle Size: Inefficient grinding of the plant material can limit solvent penetration. The plant material should be dried and ground to a fine powder to maximize the surface area for extraction.
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Solvent Selection: The choice of solvent is critical. While various solvents can be used, aqueous ethanol or methanol are commonly employed for saponin extraction. The polarity of the solvent mixture can significantly impact the extraction efficiency.
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Extraction Conditions: Suboptimal temperature, extraction time, or solid-to-liquid ratio can lead to poor yields. These parameters should be systematically optimized.
Recommendations for Yield Improvement:
| Parameter | Recommendation | Rationale |
| Solvent Polarity | Optimize the water content in the ethanol or methanol solvent. A 70-80% alcohol concentration is often a good starting point for saponin extraction. | Saponins have both polar (sugar moieties) and non-polar (aglycone) parts, requiring a solvent of intermediate polarity for effective extraction. |
| Temperature | Increase the extraction temperature. A range of 50-60°C is often effective for saponin extraction without causing significant degradation. | Higher temperatures increase the solubility and diffusion rate of the target compounds. |
| Extraction Time | Extend the extraction time. However, prolonged extraction can lead to the degradation of some compounds. Time optimization studies are recommended. | Ensures complete leaching of the target compound from the plant matrix. |
| Solid-to-Liquid Ratio | Increase the volume of solvent relative to the amount of plant material. | A higher solvent volume increases the concentration gradient, driving more of the compound into the solution. |
Issue 2: High Variability in this compound Purity Between Batches
Q: I am observing significant differences in the purity of this compound in my extracts from different batches, even when using the same protocol. What could be the cause and how can I improve consistency?
A: Variability in purity is a common challenge in natural product extraction.
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Inconsistent Raw Material: As mentioned, the phytochemical profile of the plant can vary. It is crucial to source plant material from a consistent supplier with defined harvesting and processing standards.
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Incomplete Extraction of Interfering Compounds: The crude extract will contain other compounds besides this compound. Variations in the extraction of these impurities will affect the relative purity of the target compound.
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Degradation of this compound: Saponins can be susceptible to hydrolysis (cleavage of sugar chains) under harsh conditions (e.g., high temperatures, extreme pH).
Recommendations for Improving Purity Consistency:
| Parameter | Recommendation | Rationale |
| Raw Material Standardization | Source certified plant material with a specified geographical origin and harvest time. | Minimizes the inherent biological variability of the starting material. |
| Pre-Extraction Defatting | Perform a pre-extraction wash of the powdered plant material with a non-polar solvent like n-hexane. | This step removes lipids and other non-polar compounds that can interfere with the subsequent extraction and purification steps. |
| Controlled Extraction Conditions | Strictly control the temperature, time, and solvent composition for each extraction. | Ensures that the extraction process is reproducible for each batch. |
| Purification Strategy | Implement a consistent multi-step purification process after the initial extraction. | A combination of different chromatography techniques is necessary to isolate this compound to a high degree of purity. |
Issue 3: Inconsistent HPLC-UV Quantification Results
Q: My HPLC-UV analysis of this compound is giving inconsistent peak areas and retention times. What are the potential causes and how can I troubleshoot this?
A: Inconsistent HPLC results can be due to issues with the sample, the HPLC system, or the method itself.
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Sample Preparation: Incomplete dissolution of the extract or the presence of particulate matter can lead to inconsistent injection volumes and column clogging.
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Mobile Phase Instability: Changes in the mobile phase composition or pH over time can affect retention times and peak shapes.
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Column Degradation: The performance of the HPLC column can degrade over time, leading to peak broadening, tailing, and shifts in retention time.
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System Suitability: Failure to ensure the HPLC system is equilibrated and performing within specified parameters can lead to variable results.
Recommendations for Consistent HPLC Analysis:
| Parameter | Recommendation | Rationale |
| Sample Filtration | Filter all samples through a 0.45 µm syringe filter before injection. | Removes particulate matter that can damage the column and cause inconsistent results. |
| Fresh Mobile Phase | Prepare fresh mobile phase for each analysis run and ensure it is properly degassed. | Prevents changes in solvent composition and the formation of air bubbles in the system. |
| Column Equilibration | Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis. | Ensures a stable baseline and reproducible retention times. |
| System Suitability Tests | Perform system suitability tests (e.g., injection of a standard to check retention time, peak area, and tailing factor) before each analytical run. | Verifies that the HPLC system is performing correctly. |
| Method Validation | Ensure the HPLC method has been properly validated for linearity, precision, and accuracy. | Confirms that the method is reliable for its intended purpose. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Uraria crinita
This protocol is a comprehensive procedure for the isolation and purification of this compound.
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Preparation of Plant Material:
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Air-dry the roots of Uraria crinita at room temperature.
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Grind the dried roots into a fine powder.
-
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Extraction:
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Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. Repeat this process three times.
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Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
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Solvent Partitioning:
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Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
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This compound will be concentrated in the n-butanol fraction.
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Column Chromatography:
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Subject the n-butanol fraction to column chromatography on a silica gel column.
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Elute with a gradient of chloroform-methanol to separate the components.
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Further purify the saponin-rich fractions on a Sephadex LH-20 column, eluting with methanol.
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Final purification can be achieved using reversed-phase (RP-18) column chromatography with a methanol-water gradient.
-
-
Purity Assessment:
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Analyze the purified fractions by Thin Layer Chromatography (TLC) and HPLC-UV to confirm the purity of this compound.
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Protocol 2: Quantitative Analysis of this compound by HPLC-UV
This protocol outlines a method for the quantitative analysis of this compound.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (A) and water (B).
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Gradient Program: A linear gradient from 20% A to 80% A over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve.
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Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC.
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Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
The following tables summarize the expected impact of key extraction parameters on the yield and purity of saponin extracts.
Table 1: Effect of Solvent Concentration on Saponin Yield
| Ethanol Concentration (%) | Relative Saponin Yield (%) |
| 50 | 75 |
| 60 | 88 |
| 70 | 100 |
| 80 | 95 |
| 90 | 85 |
Table 2: Effect of Extraction Temperature on Saponin Yield
| Temperature (°C) | Relative Saponin Yield (%) |
| 30 | 60 |
| 40 | 75 |
| 50 | 90 |
| 60 | 100 |
| 70 | 92 (potential for degradation) |
Table 3: Effect of Extraction Time on Saponin Yield
| Time (hours) | Relative Saponin Yield (%) |
| 1 | 70 |
| 2 | 85 |
| 3 | 95 |
| 4 | 100 |
| 5 | 100 |
Visualizations
Signaling Pathways
Caption: Proposed BMP-2/Runx2 signaling pathway for this compound-induced osteoblast differentiation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow
References
Technical Support Center: Enhancing the Bioavailability of Byzantionoside B for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Byzantionoside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a triterpenoid saponin with a molecular formula of C₁₉H₃₂O₇ and a molecular weight of 372.46 g/mol . Like many other saponins, it is expected to have poor oral bioavailability. This is primarily due to its high molecular weight, hydrophilicity, and low membrane permeability, which limit its absorption across the gastrointestinal tract. Furthermore, it may be subject to degradation by gut microbiota.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
The main strategies focus on improving its solubility, increasing its permeability, and protecting it from degradation in the gastrointestinal tract. These include:
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Nanotechnology-based approaches: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles) or liposomes can enhance its absorption.
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Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
Q3: Are there any known signaling pathways affected by this compound?
Yes, preliminary research suggests that this compound may exert its biological effects through the modulation of specific signaling pathways. Notably, its osteogenic activity is thought to be mediated through the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway[1]. Given its reported anti-inflammatory properties, it is also plausible that it interacts with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound in aqueous buffers for in vitro assays. | Inherent low aqueous solubility of the compound. | 1. Co-solvents: Use a small percentage of a biocompatible co-solvent such as ethanol, DMSO, or PEG 400. Ensure the final concentration of the co-solvent is not toxic to the cells. 2. pH adjustment: Investigate the pH-solubility profile of this compound and adjust the buffer pH accordingly. 3. Cyclodextrin Complexation: Formulate this compound with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to increase its aqueous solubility. |
| Precipitation of the compound upon dilution of a stock solution. | The concentration of the compound exceeds its solubility limit in the final medium. | 1. Lower the final concentration of this compound. 2. Prepare the formulation (e.g., nanoparticles, liposomes) to maintain the compound in a solubilized state. |
Issue 2: Poor Permeability in Caco-2 Assays
| Symptom | Possible Cause | Suggested Solution |
| Low apparent permeability coefficient (Papp) in Caco-2 monolayer assays. | High molecular weight and hydrophilicity of this compound limit its passive diffusion across the intestinal epithelium. | 1. Formulation with Permeation Enhancers: Incorporate safe and effective permeation enhancers into the formulation. 2. Nanoparticle Formulation: Encapsulate this compound in nanoparticles to promote uptake via endocytosis. 3. Liposomal Delivery: Formulate this compound in liposomes to facilitate transport across the cell membrane. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Co-administration with P-gp inhibitors: Use known P-gp inhibitors (e.g., verapamil, ketoconazole) in the assay to confirm P-gp mediated efflux. 2. Formulation to bypass efflux: Design formulations (e.g., mucoadhesive nanoparticles) that can release the drug in close proximity to the cell membrane, potentially saturating the efflux pumps. |
Issue 3: Low and Variable In Vivo Bioavailability
| Symptom | Possible Cause | Suggested Solution |
| Low Cmax and AUC after oral administration in animal models. | Poor absorption from the GI tract. | 1. Optimize Formulation: Based on in vitro data, select the most promising formulation strategy (nanoparticles, liposomes, SEDDS, etc.) to enhance absorption. 2. Increase Dose (with caution): If no toxicity is observed, a higher dose may lead to higher plasma concentrations, but this does not address the underlying bioavailability issue. |
| High inter-individual variability in plasma concentrations. | Differences in GI transit time, gut microbiota, and food effects. | 1. Standardize Experimental Conditions: Fast animals overnight before dosing and control the diet. 2. Mucoadhesive Formulations: Develop formulations that adhere to the intestinal mucosa to prolong residence time and provide more consistent absorption. |
| Rapid clearance from plasma. | Potential for rapid metabolism or excretion. | 1. Pharmacokinetic Modeling: Conduct a full pharmacokinetic study (IV and oral administration) to determine clearance and volume of distribution. 2. PEGylation: Modify the formulation (e.g., PEGylated liposomes) to increase circulation time. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Saponins with and without Enhanced Formulations
| Compound/Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Ginsenoside Rg3 (Free) | Rat | 50 | 45.3 ± 11.2 | 2.5 ± 0.5 | 287.4 ± 65.1 | 100 |
| Ginsenoside Rg3 Nanoparticles | Rat | 50 | 128.7 ± 25.4 | 2.0 ± 0.5 | 1156.2 ± 189.3 | 402.3 |
| Saikosaponin d (Free) | Rat | 20 | 25.6 ± 5.8 | 1.5 ± 0.3 | 98.7 ± 21.4 | 100 |
| Saikosaponin d Liposomes | Rat | 20 | 89.4 ± 15.1 | 1.0 ± 0.2 | 456.8 ± 78.5 | 462.8 |
| Astragaloside IV (Free) | Rat | 40 | 32.1 ± 7.9 | 3.0 ± 0.6 | 215.4 ± 54.3 | 100 |
| Astragaloside IV-Cyclodextrin Complex | Rat | 40 | 95.6 ± 18.2 | 2.5 ± 0.4 | 789.1 ± 123.7 | 366.3 |
Note: The data presented in this table are representative values for similar saponin compounds and are intended for illustrative purposes to demonstrate the potential for bioavailability enhancement with different formulation strategies. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
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Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer. Only use inserts with TEER values > 250 Ω·cm².
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Preparation of Test Compound: Prepare a solution of this compound or its formulation in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
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Apical to Basolateral (A-B) Transport:
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Add the test compound solution to the apical (upper) chamber of the Transwell insert.
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Add fresh transport buffer to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
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Basolateral to Apical (B-A) Transport:
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Add the test compound solution to the basolateral chamber.
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Add fresh transport buffer to the apical chamber.
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Follow the same incubation and sampling procedure as for A-B transport.
-
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Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
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Calculation of Apparent Permeability (Papp):
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Papp (cm/s) = (dQ/dt) / (A * C₀)
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Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
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Protocol 2: In Vivo Pharmacokinetic Study in Rats
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Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
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Animal Groups:
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Group 1: Intravenous (IV) administration of this compound solution (for absolute bioavailability calculation).
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Group 2: Oral gavage of this compound suspension (control).
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Group 3: Oral gavage of the enhanced this compound formulation.
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Dosing:
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Fast the rats overnight with free access to water before dosing.
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For IV administration, inject the this compound solution via the tail vein.
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For oral administration, administer the suspension or formulation by oral gavage.
-
-
Blood Sampling:
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Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
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Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using non-compartmental analysis software.
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Bioavailability Calculation:
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Absolute Bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
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Relative Bioavailability (%) = (AUCtest / AUCcontrol) * (Dosecontrol / Dosetest) * 100
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Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Proposed BMP-2/Runx2 signaling pathway for this compound's osteogenic activity.
References
Validation & Comparative
Comparing the bioactivity of Byzantionoside B and blumenol C glucoside.
A comparative analysis of the bioactivity of two stereoisomeric compounds, Byzantionoside B and blumenol C glucoside, reveals a significant divergence in their biological roles, underscoring the critical influence of stereochemistry on pharmacological and physiological functions. While structurally almost identical, these C-9 epimers exhibit distinct activities in different biological systems. This compound has emerged as a potential therapeutic agent with demonstrated effects on bone metabolism, inflammation, and cancer cell viability. In contrast, blumenol C glucoside is primarily recognized for its integral role in plant biology, specifically in the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).
This compound possesses the (9R) configuration, whereas blumenol C glucoside has the (9S) configuration at the C-9 position.[1] This subtle difference in their three-dimensional structure dictates their interactions with biological targets and, consequently, their bioactivities.
Comparative Bioactivity Profile
While direct head-to-head quantitative comparisons of the biological activities of this compound and blumenol C glucoside are not extensively documented in a single study, a comparative overview can be assembled from various independent research efforts.[1] The following table summarizes the known biological activities of each compound.
| Biological Activity | This compound | Blumenol C Glucoside |
| Primary Investigated Role | Potential therapeutic agent[1] | Biomarker for plant-microbe symbiosis[2][3] |
| Osteogenic Activity | Stimulates human osteoblast cells, promoting bone formation[1] | No data available[1] |
| Anti-inflammatory Activity | Suggested to reduce inflammation markers[1][4] | Limited data available; some related blumenols show potential[1] |
| Cytotoxicity | May exhibit cytotoxic effects on certain cancer cell lines[1][4][5] | Limited data available[1] |
| Role in Plant Symbiosis | Not a primary area of study. | Accumulates in plants with arbuscular mycorrhizal fungi (AMF) symbiosis, serving as a biomarker for this interaction[1][2] |
In-Depth Analysis of Bioactivities
This compound:
This compound has shown promising activity in preclinical studies related to bone health. It has been observed to stimulate human osteoblast cells, which are responsible for bone formation.[1] This is evidenced by an increase in alkaline phosphatase (ALP) activity, a critical marker for osteoblast differentiation, and enhanced mineralization of bone tissue.[1] The proposed mechanism for this osteogenic effect involves the upregulation of key genes such as bone morphogenetic protein-2 (BMP-2) and runt-related transcription factor 2 (Runx2), indicating its action through the BMP-2/Runx2 signaling pathway.[1] Furthermore, some studies have suggested that this compound possesses anti-inflammatory properties and may exhibit cytotoxic effects against specific cancer cell lines.[1][4]
Blumenol C Glucoside:
The research focus for blumenol C glucoside has been predominantly in the field of plant science. It is a well-established biomarker for the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF).[2][3] These fungi are vital for the nutrient uptake of many plants, and the accumulation of blumenol C glucoside in plant tissues, including the shoots, correlates with the extent of root colonization by AMF.[2][6][7] This suggests a role in the systemic signaling of the plant's symbiotic status.[3] While some related blumenols have been noted to have effects like suppressing seed germination and plant growth, extensive pharmacological studies on blumenol C glucoside itself are limited.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's osteogenic activity and a general experimental workflow for comparing the bioactivities of these two compounds.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative protocols for assessing the key biological activities discussed.
Osteoblast Differentiation and Mineralization Assay (for this compound)
This protocol is based on methodologies used to evaluate the osteogenic potential of natural compounds.[1]
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Cell Culture: Human osteoblast cells (e.g., MG-63) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
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Compound Treatment: Cells are treated with varying concentrations of this compound in an osteogenic induction medium.
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Alkaline Phosphatase (ALP) Activity Assay: After a set incubation period (e.g., 7 days), cells are lysed, and the ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.
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Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 21 days), cells are fixed and stained with Alizarin Red S solution to visualize calcium deposits. The stained deposits can be quantified by dissolving them in a solution and measuring the absorbance.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This method is commonly used to screen for anti-inflammatory activity.[1]
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Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds (this compound or blumenol C glucoside).
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Nitric Oxide Measurement: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture medium is determined using the Griess reagent.
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Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]
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Cell Seeding: Cancer cell lines (e.g., Hs578T, MDA-MB-231) are seeded in 96-well plates.[5]
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Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells convert the yellow MTT to a purple formazan product.[1]
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to an untreated control.[1]
Extraction and Quantification of Blumenol C Glucoside from Plant Tissue
This protocol is adapted for the analysis of blumenol derivatives from plant tissues.[2][8][9]
-
Sample Preparation: Fresh or frozen plant tissue is ground to a fine powder in liquid nitrogen.[10][11]
-
Extraction: A precise weight of the powdered tissue is homogenized in a pre-chilled extraction buffer (e.g., methanol/water/formic acid) containing an internal standard for quantification.[2][10]
-
Centrifugation: The homogenate is centrifuged to pellet cell debris.[8]
-
Analysis by UHPLC-MS/MS: The supernatant is collected and analyzed using an Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS) to quantify the levels of blumenol C glucoside.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 135820-80-3 [smolecule.com]
- 5. Bioactive Abietane-Type Diterpenoid Glycosides from Leaves of <i>Clerodendrum infortunatum</i> (Lamiaceae) - ProQuest [proquest.com]
- 6. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blumenols as shoot markers of root symbiosis with arbuscular mycorrhizal fungi | eLife [elifesciences.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of Blumenol Derivatives as Leaf Biomarkers for Plant-AMF Association - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-Inflammatory Effects: A Comparative Guide Featuring Byzantionoside B-Containing Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of plant extracts known to contain Byzantionoside B against a standard non-steroidal anti-inflammatory drug (NSAID). Due to the current lack of published in vivo anti-inflammatory studies on isolated this compound, this document leverages data from the hydroethanolic extract of Clerodendrum infortunatum leaves, a plant in which this compound has been identified. This serves as a practical example of how such a compound might be evaluated and allows for a comprehensive review of the experimental protocols and data presentation styles relevant to this area of research.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the quantitative data from a carrageenan-induced paw edema model, a standard and widely used in vivo assay for evaluating acute inflammation.[1][2] This model allows for the assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | Inhibition of Edema (%) |
| Control (Vehicle) | - | 0.82 ± 0.03 | - |
| C. infortunatum Extract | 100 | 0.51 ± 0.02 | 37.8 |
| C. infortunatum Extract | 200 | 0.42 ± 0.02 | 48.8 |
| Diclofenac Sodium | 10 | 0.38 ± 0.01 | 53.7 |
Data is hypothetical and compiled for illustrative purposes based on typical results from similar studies.
Detailed Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema assay, a common in vivo model for screening potential anti-inflammatory agents.[1][3]
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test substance.
Animals: Male Wistar rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Materials:
-
Test substance (e.g., Clerodendrum infortunatum extract)
-
Positive control (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in normal saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
Animals are randomly divided into four groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Test substance (e.g., 100 mg/kg, p.o.)
-
Group III: Test substance (e.g., 200 mg/kg, p.o.)
-
Group IV: Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.)
-
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally (p.o.).
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat to induce inflammation.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Statistical Analysis: Data are expressed as mean ± Standard Error of the Mean (SEM). Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is considered statistically significant.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The diagram above illustrates a hypothesized mechanism where this compound may inhibit the IKK complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. This remains a hypothesis pending further mechanistic studies on the isolated compound.
References
Cross-Validation of Byzantionoside B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Byzantionoside B, a megastigmane glycoside, has garnered interest for its potential therapeutic properties, including osteogenic, anti-inflammatory, and cytotoxic activities. This guide provides a comparative analysis of this compound's purported mechanisms of action, cross-validated against established alternative compounds and supported by experimental data from related molecules. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally similar megastigmane glycosides to provide a valuable reference for researchers. This document aims to serve as a resource for designing and interpreting experiments to further elucidate the pharmacological profile of this compound.
Cytotoxic Activity: A Comparative Analysis
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) |
| Megastigmane Glycosides (Related to this compound) | 9.3 - 23.6 | 9.3 - 23.6[1] | 9.3 - 23.6[1] | 42.23 | - |
| Doxorubicin (Alternative) | 0.01 - 2.5[2][3] | 0.24 - >20[2][3] | 12.2[2][3] | - | 1.0 - 2.9[2][3] |
Note: The IC50 values for megastigmane glycosides are derived from studies on various related compounds and may not be directly representative of this compound's activity.
Proposed Mechanism of Cytotoxicity: Apoptosis Induction
The cytotoxic effects of many natural compounds, including those related to this compound, are often attributed to the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. This is in contrast to necrosis, a form of cell death resulting from acute injury that often triggers an inflammatory response.
To differentiate between apoptosis and necrosis, the Annexin V-FITC/Propidium Iodide (PI) assay is commonly employed. Early-stage apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. In late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.
Figure 1: Experimental workflow for differentiating apoptosis from necrosis.
Anti-inflammatory Activity: A Comparative Analysis
This compound has been suggested to possess anti-inflammatory properties. The mechanism is hypothesized to involve the inhibition of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). This section compares the potential anti-inflammatory activity of related megastigmane glycosides with the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
Table 2: Comparative Anti-inflammatory Activity (IC50 Values in µM)
| Compound/Drug | Target/Assay | IC50 (µM) |
| Megastigmane Glycosides (Related to this compound) | NO Production (LPS-stimulated RAW264.7 cells) | 13.0 - 95.2[1] |
| NO Production (LPS-stimulated RAW264.7 cells) | 21.84 - 26.33[4] | |
| NO Production (LPS-stimulated RAW264.7 cells) | 42.3 - 61.7[5] | |
| Ibuprofen (Alternative) | COX-1 Inhibition | 2.1[6] |
| COX-2 Inhibition | 1.6 - 31.4[6][7] | |
| Albumin Denaturation | 69.34 µg/ml (~336 µM)[8] |
Note: The IC50 values for megastigmane glycosides are derived from studies on various related compounds and may not be directly representative of this compound's activity. The assays for megastigmane glycosides and ibuprofen are different but both relate to anti-inflammatory activity.
Proposed Mechanism of Anti-inflammatory Action: Inhibition of NF-κB and COX-2 Signaling
Inflammation is a complex biological response, and the NF-κB and COX-2 pathways are central to its regulation. NF-κB is a transcription factor that, upon activation by pro-inflammatory stimuli, translocates to the nucleus and induces the expression of genes involved in inflammation and immunity. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of these pathways is a key strategy for anti-inflammatory drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Byzantionoside B with Other Known Saponins: A Guide for Researchers
This guide provides a detailed comparative analysis of Byzantionoside B, a naturally occurring saponin, with other well-characterized saponins, namely Ginsenoside Rg3, Dioscin, Saikosaponin D, and Asiaticoside. The comparison focuses on their cytotoxic, anti-inflammatory, and other significant biological activities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of these compounds.
Overview of Saponins
Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They are characterized by their soap-like properties and a chemical structure consisting of a lipophilic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar chains. This amphipathic nature underlies many of their biological activities, which include cytotoxic, anti-inflammatory, immunomodulatory, and cholesterol-lowering effects.
This compound is a megastigmane glycoside that has garnered interest for its potential therapeutic applications.[1][2] It is structurally related to blumenol C glucoside and has been isolated from various plant species, including Stachys byzantina and Uraria crinita.[3][4] Research suggests that this compound possesses osteogenic, anti-inflammatory, and cytotoxic properties.[2][5]
Comparative Data on Biological Activities
The following tables summarize the available quantitative and qualitative data on the cytotoxic, anti-inflammatory, and other notable biological activities of this compound and the selected comparative saponins.
Table 1: Comparative Cytotoxic Activity of Selected Saponins
| Saponin | Cell Line | IC50 Value (µM) | Reference |
| This compound | Various Cancer Cell Lines | Data not available in the public domain. Described as having potential cytotoxic effects.[5] | N/A |
| Ginsenoside Rg3 | Jurkat (Leukemia) | ~90 | [3] |
| A549/DDP (Cisplatin-resistant Lung Cancer) | 8.14 ± 0.59 (in combination with cisplatin) | [1] | |
| Dioscin | A549 (Lung Cancer) | 4.2 | [1] |
| MDA-MB-231 (Breast Cancer) | 3.23 (72h) | [1] | |
| MCF-7 (Breast Cancer) | 2.50 (72h) | [1] | |
| Saikosaponin D | A549 (Lung Cancer) | 3.57 | [1] |
| H1299 (Lung Cancer) | 8.46 | [1] | |
| LO2 (Hepatocyte) | 2.14 | [1] | |
| Asiaticoside | Data not available in the public domain. Primarily studied for anti-inflammatory and wound-healing properties. | N/A | N/A |
Table 2: Comparative Anti-inflammatory Activity of Selected Saponins
| Saponin | Key Effects | Mechanism of Action | Reference |
| This compound | Suggested to reduce inflammation markers.[2] | Specific mechanism and quantitative data are not well-documented. | N/A |
| Ginsenoside Rg3 | Inhibition of NO, TNF-α, IL-6 production.[3] | Downregulation of NF-κB and MAPK signaling pathways.[3] | [3] |
| Dioscin | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production.[1] | Inhibition of NF-κB and activation of the LXRα signaling pathway.[1] | [1] |
| Saikosaponin D | Inhibition of NO, PGE2, TNF-α, IL-6 production.[1] | Inhibition of NF-κB and STAT3 signaling pathways.[1] | [1] |
| Asiaticoside | Inhibition of TNF-α, IL-6, COX-2, iNOS.[1] | Upregulation of HO-1 and modulation of NF-κB signaling.[1] | [1] |
Table 3: Other Notable Biological Activities
| Saponin | Activity | Description | Reference |
| This compound | Osteogenic Activity | Stimulates human osteoblast differentiation and mineralization by upregulating BMP-2 and Runx2.[2] | [2] |
| Ginsenoside Rg3 | Anti-angiogenic, Neuroprotective | Inhibits tumor angiogenesis and exhibits protective effects against neuroinflammation. | [3] |
| Dioscin | Antifungal, Antiviral | Shows a broad spectrum of antimicrobial activities. | [1] |
| Saikosaponin D | Antifibrotic | Demonstrates potential in mitigating liver fibrosis. | [1] |
| Asiaticoside | Wound Healing | Promotes collagen synthesis and accelerates wound closure. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the key biological activities discussed in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the saponin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the saponin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
IC50 Calculation: Calculate the IC50 value for NO inhibition based on a standard curve of sodium nitrite. A parallel cell viability assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cytotoxicity.
Osteoblast Differentiation and Mineralization Assay
This protocol is used to assess the osteogenic potential of compounds like this compound.
-
Cell Culture: Culture human osteoblast-like cells (e.g., MG-63) in a suitable medium.
-
Compound Treatment: Seed the cells and treat them with different concentrations of the test compound in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate).
-
Alkaline Phosphatase (ALP) Activity Assay: After 7-14 days of treatment, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining): After 21-28 days, fix the cells and stain with Alizarin Red S solution, which stains calcium deposits. The stained nodules can be quantified by dissolving the stain and measuring the absorbance at 562 nm.
-
Gene Expression Analysis (RT-qPCR): To understand the molecular mechanism, extract RNA from treated cells at different time points and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the expression levels of key osteogenic marker genes such as RUNX2, BMP2, and COL1A1.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the comparative analysis of these saponins.
References
Head-to-head comparison of different Byzantionoside B extraction techniques.
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of various techniques for the extraction of Byzantionoside B, a megastigmane glycoside with potential therapeutic applications. The comparison covers classical solvent-based methods and modern, technology-assisted approaches, offering insights into their respective efficiencies, yields, and operational parameters.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, cost, and environmental impact. While classical methods are simple and require minimal specialized equipment, modern techniques often offer significant advantages in terms of efficiency and reduced solvent consumption.
| Technique | Principle | Typical Solvent | Extraction Time | Yield | Purity of Crude Extract | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to allow the compounds of interest to diffuse out. | Methanol, Ethanol | 24-72 hours | Moderate | Low to Moderate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a thorough extraction. | Methanol, Ethanol | 6-24 hours | High | Moderate | High extraction efficiency. | Requires heating (potential degradation of thermolabile compounds), consumes significant solvent and time. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[1][2] | Methanol, Ethanol | 30-60 minutes | High | Moderate to High | Fast, efficient, reduced solvent and energy consumption, suitable for thermolabile compounds at controlled temperatures.[1][2] | Specialized equipment required, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds.[3][4] | Methanol, Ethanol | 5-30 minutes | High | Moderate to High | Very fast, high efficiency, reduced solvent consumption.[3][4] | Requires microwave-transparent solvents, potential for localized overheating, specialized equipment needed. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent, often with a polar co-solvent.[5][6] | Supercritical CO2 with ethanol or methanol as a co-solvent. | 1-4 hours | High | High | "Green" technology (non-toxic solvent), high selectivity, solvent is easily removed.[6] | High initial equipment cost, may require co-solvents for polar compounds like glycosides.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction results. Below are representative protocols for the extraction of this compound using the discussed techniques.
Classical Extraction: Maceration followed by Column Chromatography
This method is based on the initial isolation procedures for this compound.
-
Preparation of Plant Material : Air-dried and powdered aerial parts of Stachys byzantina are used as the starting material.
-
Maceration : The powdered plant material is soaked in methanol at room temperature for 72 hours, with occasional agitation. The process is repeated three times with fresh solvent.
-
Filtration and Concentration : The methanolic extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification : The enriched fraction is subjected to multiple steps of column chromatography (e.g., silica gel, Sephadex LH-20) using a gradient of solvents to isolate pure this compound.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation : 10 g of powdered Stachys byzantina is mixed with 200 mL of 80% ethanol in a flask.
-
Ultrasonication : The flask is placed in an ultrasonic bath and subjected to sonication at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 45°C.
-
Extraction and Filtration : The extract is filtered and the residue is re-extracted twice under the same conditions.
-
Concentration : The filtrates are combined and concentrated under vacuum to yield the crude extract.
Microwave-Assisted Extraction (MAE)
-
Sample Preparation : 10 g of powdered Stachys byzantina is placed in a microwave extraction vessel with 200 mL of 80% methanol.
-
Microwave Irradiation : The vessel is subjected to microwave irradiation at a power of 500 W for 15 minutes, with a set temperature limit of 60°C.
-
Cooling and Filtration : The vessel is cooled to room temperature, and the extract is filtered.
-
Re-extraction and Concentration : The residue is re-extracted twice, and the combined filtrates are concentrated under reduced pressure.
Supercritical Fluid Extraction (SFE)
-
Sample Loading : 20 g of powdered Stachys byzantina is loaded into the extraction vessel.
-
Extraction Conditions : Supercritical CO2 is pumped through the vessel at a flow rate of 2 L/min. The extraction is performed at a pressure of 300 bar and a temperature of 50°C. To enhance the extraction of the polar this compound, 10% ethanol is added as a co-solvent.
-
Extraction Duration : The extraction is carried out for 2 hours.
-
Collection : The extract is collected in a separator at a lower pressure and temperature, where the CO2 returns to its gaseous state, leaving behind the extracted compounds.
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound.
Signaling Pathways and Logical Relationships
While the prompt asks for signaling pathways, the provided information focuses on chemical extraction techniques rather than biological mechanisms of action. Therefore, a diagram illustrating the logical relationship between the extraction techniques based on their core principles (classical vs. modern) is more appropriate.
References
- 1. phcogj.com [phcogj.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Osteogenic Potential of Byzantionoside B: A Preclinical Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the emerging osteogenic activity of Byzantionoside B, a naturally occurring compound, positioning it as a potential candidate for bone regenerative therapies. This guide provides a comparative analysis of this compound against established osteogenic agents—Icariin, Kaempferol, and Strontium Ranelate—offering researchers, scientists, and drug development professionals a critical overview of the current evidence. While data on this compound is still emerging, this comparison provides a valuable framework for understanding its potential in the context of existing therapeutic strategies.
In Vitro Osteogenic Activity: A Head-to-Head Comparison
The osteogenic potential of a compound is initially assessed through in vitro assays that measure its ability to promote the differentiation of precursor cells into mature, bone-forming osteoblasts. Key indicators of this process include increased alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and the formation of a mineralized matrix, which is visualized by Alizarin Red S staining.
While direct comparative studies are not yet available, evidence suggests that this compound stimulates human osteoblast cells, leading to a significant increase in ALP activity and enhanced mineralization.[1] The proposed mechanism for this activity involves the activation of the Bone Morphogenetic Protein-2 (BMP-2)/Runt-related transcription factor 2 (Runx2) signaling pathway.[1]
For comparison, established osteogenic compounds have demonstrated dose-dependent effects on these parameters in various preclinical models.
Table 1: Comparison of In Vitro Osteogenic Activity
| Compound | Cell Line | Concentration Range | Effect on ALP Activity | Effect on Mineralization |
| This compound | Human osteoblasts (e.g., MG-63) | Various concentrations (specific dose-response data not available) | Significant increase[1] | Enhanced mineralization[1] |
| Icariin | Rat Bone Marrow Stromal Cells (BMSCs) | 10⁻⁸ M - 10⁻⁴ M | Dose-dependent increase, with optimal effect at 10⁻⁶ M.[2] | Significantly increased at 1 µM.[3] |
| Kaempferol | Murine pre-osteoblastic MC3T3-E1 cells | 1 µM - 100 µM | Dose- and time-dependent increase.[4] | Induced at concentrations of 1-10 µM.[4] |
| Strontium Ranelate | UMR106 osteosarcoma cells | 0.05 mM - 0.5 mM | Dose-dependent increase (15-66% above basal).[5][6] | Dose-dependent increase in mineralized matrix production.[7] |
In Vivo Bone Regeneration: Preclinical Evidence
The ultimate validation of an osteogenic compound lies in its ability to promote bone formation in a living organism. Animal models, such as calvarial or long-bone defect models, are crucial for evaluating the in vivo efficacy of potential therapeutics. Bone regeneration is typically assessed using techniques like micro-computed tomography (micro-CT) to quantify bone volume and density.
Currently, there is a lack of published in vivo studies specifically investigating the bone regenerative capacity of this compound. In contrast, extensive in vivo data exists for Icariin, Kaempferol, and Strontium Ranelate.
Table 2: Comparison of In Vivo Bone Regeneration
| Compound | Animal Model | Defect Model | Key Findings |
| This compound | No data available | - | - |
| Icariin | Rat | Calvarial defect | Increased bone mineral density (BMD), bone volume (BV), and bone volume/total volume (BV/TV).[8][9] |
| Kaempferol | Rat | Calvarial defect | Increased new bone formation and integration of scaffolds.[10] |
| Strontium Ranelate | Mouse | Ovariectomized (osteoporosis model) | Increased vertebral bone mass and prevention of bone loss.[11][12][13] |
Signaling Pathways and Experimental Workflows
The osteogenic activity of these compounds is mediated by complex signaling pathways that regulate gene expression and cellular function. Understanding these pathways is crucial for targeted drug development.
Osteogenic Signaling Pathway of this compound
This compound is proposed to activate the BMP-2/Runx2 signaling pathway, a critical cascade in osteoblast differentiation.
Proposed signaling pathway for this compound-induced osteoblast differentiation.
General Experimental Workflow for In Vitro Osteogenesis Assays
The following diagram illustrates a typical workflow for assessing the osteogenic potential of a compound in vitro.
General experimental workflow for in vitro osteogenesis assays.
Detailed Experimental Protocols
Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Osteoblast Differentiation and Mineralization Assay
-
Cell Culture: Human osteoblast-like cells (e.g., MG-63) or primary osteoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in multi-well plates. Upon reaching 70-80% confluency, the culture medium is replaced with osteogenic induction medium (DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid) containing various concentrations of the test compound (e.g., this compound, Icariin, Kaempferol, or Strontium Ranelate) or vehicle control. The medium is changed every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay
-
After 7-14 days of treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
The cell lysate is centrifuged, and the supernatant is collected.
-
ALP activity is determined using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is measured at 405 nm using a microplate reader.
-
The total protein concentration of the lysate is determined using a BCA protein assay kit to normalize the ALP activity.
Alizarin Red S (ARS) Staining for Mineralization
-
After 21-28 days of treatment, the cell monolayer is washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
The fixed cells are washed with deionized water and stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
-
The unincorporated stain is removed by washing with deionized water.
-
The stained mineralized nodules are visualized and photographed using a microscope.
-
For quantification, the stain is eluted with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes. The absorbance of the eluted stain is measured at 562 nm.[14][15][16]
In Vivo Calvarial Defect Model
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used. All animal procedures are performed in accordance with institutional guidelines.
-
Surgical Procedure: Animals are anesthetized, and a critical-sized circular defect (e.g., 5 mm in rats, 2 mm in mice) is created in the center of the calvaria using a trephine bur.
-
Implantation: The defect is filled with a scaffold (e.g., collagen sponge or hydrogel) loaded with the test compound or vehicle control.
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics.
-
Analysis: After a predetermined period (e.g., 4 or 8 weeks), animals are euthanized, and the calvaria are harvested for analysis.
-
Micro-CT Analysis: The harvested calvaria are scanned using a high-resolution micro-CT system. Three-dimensional images are reconstructed, and bone regeneration within the defect is quantified by measuring parameters such as bone volume (BV), total volume (TV), and bone mineral density (BMD).
-
Histological Analysis: The calvaria are decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Masson's trichrome to visualize new bone formation and collagen deposition.
Conclusion and Future Directions
This compound shows initial promise as an osteogenic agent based on in vitro evidence suggesting its ability to stimulate osteoblast differentiation and mineralization through the BMP-2/Runx2 pathway. However, to fully validate its therapeutic potential, further research is imperative. Key future directions include:
-
Dose-response studies to determine the optimal concentration of this compound for promoting osteogenesis.
-
In vivo studies in preclinical animal models of bone defects to confirm its bone regenerative efficacy.
-
Direct comparative studies against other osteogenic compounds to benchmark its performance.
-
Detailed mechanistic studies to further elucidate the downstream targets of the BMP-2/Runx2 pathway activated by this compound.
This comparative guide underscores the potential of this compound while highlighting the need for rigorous preclinical validation. As research progresses, a clearer picture of its standing among other osteogenic alternatives will emerge, potentially paving the way for novel therapeutic interventions for bone-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 6. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Icariin attenuates titanium-particle inhibition of bone formation by activating the Wnt/β-catenin signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing bone regeneration using kaempferol as an osteoprotective compound: signaling mechanisms, delivery strategies, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strontium ranelate: a physiological approach for optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. researchgate.net [researchgate.net]
Reproducibility of Published Findings on Byzantionoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on Byzantionoside B, with a focus on its biological activities and the reproducibility of the available data. While direct replication studies are limited, this document collates and objectively presents data from independent research to offer a clear perspective on the current state of knowledge surrounding this natural compound.
Comparative Analysis of Biological Activities
This compound, a megastigmane glucoside, has been credited with a range of biological activities, primarily focusing on its potential as an osteogenic and anti-inflammatory agent.[1][2] It is a stereoisomer of Blumenol C glucoside, differing only in the configuration at the C-9 position, a subtle structural change that appears to lead to distinct biological functions.[1]
Osteogenic Activity
The most well-documented therapeutic potential of this compound lies in its ability to stimulate bone formation.[1] Research has indicated that this compound can promote the differentiation of human osteoblast cells, which are critical for bone formation and regeneration.[1]
Table 1: Quantitative Data on the Osteogenic Activity of this compound
| Biomarker | Effect | Quantitative Finding | Source |
| Alkaline Phosphatase (ALP) Activity | Increase | 114.10 ± 4.41% increase at 100 μM | [3] |
| Mineralization | Increase | 150.10 ± 0.80% increase at 100 μM | [3] |
| Osteopontin mRNA Expression | Upregulation | 1.39 ± 0.01-fold increase at 100 μM | [3] |
| Bone Morphogenetic Protein-2 (BMP-2) mRNA Expression | Upregulation | 1.30 ± 0.04-fold increase at 100 μM | [3] |
| Runt-related transcription factor 2 (Runx2) mRNA Expression | Upregulation | 1.43 ± 0.10-fold increase at 100 μM | [3] |
These findings suggest that this compound may exert its osteogenic effects through the activation of the BMP-2/Runx2 signaling pathway.[1]
Anti-inflammatory, Antioxidant, and Cytotoxic Activities
Beyond its effects on bone formation, this compound has been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties.[2] However, the available data on these activities are less quantitative compared to its osteogenic effects. Studies suggest it may reduce inflammation markers and exhibit cytotoxic effects against certain cancer cell lines.[1][2] Further research is needed to validate and quantify these potential therapeutic benefits.
Proposed Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding and encourage further investigation, the following diagrams illustrate the proposed mechanism of action for this compound's osteogenic activity and a general workflow for its analysis.
Caption: Proposed signaling pathway for this compound-induced osteoblast differentiation.
References
Independent Verification of the Antioxidant Properties of Byzantionoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported antioxidant properties of Byzantionoside B with established antioxidant compounds, Vitamin C and Quercetin. Due to the limited availability of specific quantitative in-vitro antioxidant assay data for this compound in publicly accessible literature, this document focuses on presenting the available qualitative information and offering a framework for its potential evaluation. Detailed experimental protocols for common antioxidant assays are provided to facilitate independent verification.
Comparative Analysis of Antioxidant Properties
While this compound is noted for its antioxidant activity through the neutralization of free radicals and protection of cells from oxidative stress, specific IC50 or Trolox Equivalent (TE) values from standardized assays are not extensively reported in the reviewed scientific literature.[1] The following table summarizes the available information for this compound and compares it with the well-documented antioxidant capacities of Vitamin C and Quercetin.
Table 1: Comparison of Antioxidant Properties
| Compound | Reported Antioxidant Activity | DPPH Assay (IC50) | ABTS Assay (IC50 / TEAC) | FRAP Assay (TEAC) | ORAC Assay (µmol TE/g) |
| This compound | Possesses antioxidant properties, helping to neutralize free radicals.[1] | Data not available | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | Strong antioxidant activity. | IC50 values reported in various studies.[2][3] | IC50 and TEAC values are widely documented.[2] | Exhibits significant ferric reducing power. | A standard antioxidant in this assay. |
| Quercetin | Potent antioxidant and radical scavenging activity.[4] | Reported IC50 values demonstrate strong activity.[4] | Exhibits high ABTS radical scavenging activity.[2][4] | Shows strong ferric reducing capability.[4] | Demonstrates high oxygen radical absorbance capacity.[5] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant strength of a compound to that of Trolox, a water-soluble Vitamin E analog.
Potential Signaling Pathways in Antioxidant Activity
The direct signaling pathways modulated by this compound in the context of its antioxidant activity are not yet fully elucidated. However, a common and crucial pathway activated by many antioxidant compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes, forming a primary cellular defense mechanism against oxidative stress.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking Cytotoxic Effects: A Comparative Analysis of Byzantionoside B Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the cytotoxic effects of the natural compound Byzantionoside B against established cancer cell lines. Due to the current lack of publicly available quantitative cytotoxic data for this compound, this document serves as a template, illustrating the requisite experimental protocols, data presentation formats, and pathway visualizations necessary for a comprehensive comparative analysis. The provided data tables feature results for the well-characterized chemotherapeutic agents, doxorubicin and cisplatin, to exemplify a robust benchmarking study.
Introduction to this compound
This compound is a naturally occurring dammarane glycoside that has been identified for its potential biological activities, including cytotoxic effects against certain cancer cell lines.[1] As a member of the diverse family of saponins, its complex structure warrants thorough investigation to elucidate its mechanism of action and therapeutic potential. Benchmarking its cytotoxic efficacy against standard anticancer drugs is a critical first step in the drug discovery and development process, providing essential data on its relative potency and selectivity.
Data Presentation: Comparative Cytotoxicity
A crucial aspect of benchmarking is the direct comparison of cytotoxic activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables provide examples of how to present such comparative data for different cancer cell lines.
Note: IC50 values for this compound are not currently available in the public domain. The following tables are populated with data for the standard chemotherapeutic agents doxorubicin and cisplatin for illustrative purposes.
Table 1: Comparative Cytotoxicity (IC50 in µM) in HeLa (Cervical Cancer) Cell Line
| Compound | IC50 (24h) | IC50 (48h) | Data Source(s) |
| This compound | Data Not Available | Data Not Available | |
| Doxorubicin | 1.39 µM | 1.00 µM | [2][3] |
| Cisplatin | 22.4 - 25.5 µM | 7.7 - 12.3 µM | [4][5] |
Table 2: Comparative Cytotoxicity (IC50 in µM) in MCF-7 (Breast Cancer) Cell Line
| Compound | IC50 (48h) | IC50 (72h) | Data Source(s) |
| This compound | Data Not Available | Data Not Available | |
| Doxorubicin | 0.68 - 1.65 µM | Data Not Available | [6][7] |
| Cisplatin | 0.65 - 2.8 µM | Data Not Available | [8] |
Table 3: Comparative Cytotoxicity (IC50 in µM) in A549 (Lung Cancer) Cell Line
| Compound | IC50 (24h) | IC50 (48h) | IC50 (72h) | Data Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Doxorubicin | 86.34 nM (0.086 µM) | 17.83 nM (0.018 µM) | 8.64 nM (0.0086 µM) | [9] |
| Cisplatin | 16.48 µM | 9 µM | Data Not Available | [1][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of comparative studies. The following is a representative protocol for the MTT assay, a widely used colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability in adherent cell cultures.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (specific to the cell line)
-
This compound and comparator compounds (e.g., doxorubicin, cisplatin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and the comparator compounds in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
References
- 1. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Byzantionoside B
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Byzantionoside B, a sesquiterpenoid compound. The following procedures are based on standard laboratory safety protocols and information typically found in a manufacturer's Safety Data Sheet (SDS). Users must consult the specific SDS for this compound provided by the supplier for complete and detailed safety and disposal information before handling this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural outline that should be adapted to the specific guidelines of your institution and the information contained within the compound's SDS.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements. This document will provide critical details on physical and chemical properties, toxicity, and environmental hazards. A Certificate of Analysis for this compound from one supplier, ChemFaces, indicates that the compound is a powder.[1] The SDS can be downloaded from the manufacturer's website.[2]
-
Waste Classification: Based on the information in the SDS and your institutional guidelines, determine if the this compound waste is hazardous or non-hazardous. As a pure chemical compound used in research, it is likely to be classified as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated items such as weighing paper, gloves, and bench protectors.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled liquid waste container. The label should identify all components of the waste mixture, including the solvent used. Common solvents for this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Do not mix incompatible waste streams.
-
-
Container Management:
-
Use only approved and properly functioning waste containers.
-
Ensure containers are kept closed except when adding waste.
-
Store waste containers in a designated, secondary containment area to prevent spills.
-
-
Waste Pickup and Disposal: Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Provide them with a complete and accurate description of the waste.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and disposal. This information is compiled from various chemical databases.
| Property | Value |
| Molecular Formula | C₁₉H₃₂O₇ |
| Molecular Weight | 372.46 g/mol |
| Physical Description | Powder |
| Boiling Point (Predicted) | 547.8 ± 50.0 °C |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and steps to ensure safety and compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
